L319
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
bis[(Z)-non-2-enyl] 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMJYUPWDTKJB-ZDSKVHJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H75NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unable to Identify "L319" as a Targetable Protein
A comprehensive review of scientific literature and biochemical databases did not identify a protein with the designation "L319" for which a mechanism of action for an inhibitor could be described. The term "this compound" is associated with several distinct biological and chemical entities, none of which are a protein that is the subject of inhibitor development as requested.
The search for "this compound" yielded the following primary results:
-
This compound as an Ionizable Lipid: In the context of drug delivery, "this compound" refers to a novel ionizable and biodegradable lipid.[1][2] This molecule is a component of lipid nanoparticles (LNPs) used to deliver RNA-based therapeutics, such as siRNA and mRNA.[1][2] Its function is to encapsulate and deliver nucleic acid payloads, and it is not a protein target for an inhibitor.
-
LINC00319 as a Long Non-Coding RNA: LINC00319 is the designation for a long intergenic non-protein coding RNA.[3][4] This molecule is involved in the regulation of gene expression and has been studied for its role in various cancers, including lung adenocarcinoma and nasopharyngeal carcinoma.[3][4] As it is an RNA molecule and not a protein, the concept of a "protein inhibitor" does not apply.
-
IGLV3-19 as an Immunoglobulin Gene: IGLV3-19 is a gene that codes for the variable region of an immunoglobulin lambda light chain, a component of antibodies.[5] While antibodies are proteins, a small molecule "inhibitor" targeting a specific variable region in this manner is not a conventional therapeutic approach.
-
KIAA0319L as a Protein-Coding Gene: This gene, homologous to the dyslexia-associated gene KIAA0319, is a candidate for involvement in reading disabilities.[6] However, there is no information available in the public domain regarding the development of specific inhibitors against the KIAA0319L protein.
Given the ambiguity and the lack of a defined protein target corresponding to "this compound," it is not possible to fulfill the request for an in-depth technical guide on an inhibitor's mechanism of action. The creation of data tables, experimental protocols, and signaling pathway diagrams requires a specific, well-characterized protein-inhibitor interaction, which is absent in this case.
If "this compound" is an internal designation, a typographical error, or an abbreviated name for a different protein, providing the correct and full protein name is necessary to proceed with generating the requested technical content.
References
- 1. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. genecards.org [genecards.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. genecards.org [genecards.org]
- 6. The KIAA0319-like (KIAA0319L) gene on chromosome 1p34 as a candidate for reading disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of L319
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The designation "L319" is associated with at least three distinct therapeutic candidates, each with a unique discovery path, mechanism of action, and chemical nature. This document provides a comprehensive technical overview of each entity to clarify this ambiguity and serve as a detailed guide for researchers. The three molecules are:
-
This compound (Lipid 319): An ionizable, biodegradable lipid (CAS 1351586-50-9) designed for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics.
-
A-319: A recombinant bispecific T-cell engager (BiTE) antibody that targets CD19 on B-cells and CD3 on T-cells, under investigation for the treatment of B-cell malignancies and autoimmune diseases.
-
VU319 (VU0467319): A potent and selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) that has completed Phase I clinical trials for the treatment of cognitive impairments in disorders such as Alzheimer's disease.
This guide details the discovery, synthesis or production, mechanism of action, and available quantitative data for each of these compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
This compound: The Ionizable Lipid for RNA Delivery
Discovery and Overview
This compound, also known as O-8670, is a novel, ionizable, and biodegradable lipid developed for the delivery of nucleic acids like siRNA and mRNA.[1][2][3] Its discovery was aimed at creating a lipid nanoparticle (LNP) component that is both effective in vivo and has a favorable safety profile, characterized by rapid elimination.[2] The full chemical name for this compound is di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, and its CAS number is 1351586-50-9.[1][3] this compound-containing LNPs have demonstrated efficient gene silencing in preclinical models.[1]
Synthesis Pathway
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation:
A common method for formulating this compound-containing LNPs for RNA delivery is through microfluidic mixing.
-
Preparation of Lipid Stock Solution: A stock solution of the lipids is prepared in ethanol (B145695). A typical molar ratio might be 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:PEG-lipid.
-
Preparation of RNA Solution: The RNA (siRNA or mRNA) is diluted in an aqueous buffer, typically a sodium acetate (B1210297) buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid becomes protonated.
-
Microfluidic Mixing: The ethanol-lipid solution and the aqueous RNA solution are rapidly mixed using a microfluidic device (e.g., a T-junction mixer). The rapid change in solvent polarity causes the lipids to self-assemble around the RNA, forming LNPs.
-
Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge for in vivo applications.
Quantitative Data
| Parameter | Value | Source |
| pKa | 6.38 | [2] |
| CAS Number | 1351586-50-9 | [1][3] |
| Molecular Formula | C41H75NO6 | [3] |
| Molecular Weight | 678.05 g/mol | [3] |
A-319: The CD19xCD3 Bispecific Antibody
Discovery and Overview
A-319 is a recombinant, bispecific, single-chain antibody designed to engage T-cells to kill B-cells. It targets the CD19 antigen, which is broadly expressed on B-cells, including malignant B-cells in lymphomas and leukemias, and the CD3 antigen on T-cells.[5] This dual-targeting mechanism redirects a patient's own T-cells to eliminate the target B-cells.[5] A-319 is under clinical investigation for the treatment of relapsed or refractory B-cell lymphoma and systemic lupus erythematosus (SLE).[6]
Production Pathway
As a recombinant protein, A-319 is not produced via a chemical synthesis pathway but through a biotechnological process.
-
Gene Synthesis and Cloning: The DNA sequences encoding the single-chain Fv (scFv) fragments for both the anti-CD19 and anti-CD3 variable domains are synthesized. These are then joined by a flexible peptide linker sequence and cloned into an expression vector suitable for mammalian cells.
-
Transfection and Cell Line Development: The expression vector is transfected into a host cell line, typically Chinese Hamster Ovary (CHO) cells. Stable cell lines that secrete high levels of the bispecific antibody are then selected and expanded.
-
Upstream Processing (Cell Culture): The selected CHO cell line is grown in large-scale bioreactors in a serum-free medium to produce the A-319 antibody.
-
Downstream Processing (Purification): The A-319 antibody is harvested from the cell culture supernatant and purified using a series of chromatography steps (e.g., affinity chromatography, ion exchange, size exclusion) to yield a highly pure and active final product.
Mechanism of Action and Signaling Pathway
A-319 functions as a T-cell engager. By simultaneously binding to CD19 on a B-cell and CD3 on a T-cell, it forms a cytolytic synapse between the two cells. This engagement activates the T-cell, leading to the release of cytotoxic granules (containing perforin (B1180081) and granzymes) and the secretion of pro-inflammatory cytokines, which ultimately induces apoptosis in the target B-cell.
Quantitative Data
Clinical trial data for A-319 is emerging. Key trials include NCT04056975 for B-cell lymphoma and NCT06400537 for SLE.[6]
| Parameter | Population | Details | Source |
| Phase I Trial | Relapsed/Refractory B-cell Lymphoma | Dose-escalation study to assess safety and tolerability. | [6] |
| Phase I Trial | Active/Refractory SLE | Investigating safety, tolerability, PK, and PD. |
VU319: The M1 Positive Allosteric Modulator
Discovery and Overview
VU319 (also known as VU0467319) is a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) discovered at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University.[4] It was developed to enhance cognitive function in neurological and psychiatric disorders, such as Alzheimer's disease, by potentiating the effects of the endogenous neurotransmitter acetylcholine at the M1 receptor.[4] VU319 is noted for its high CNS penetration and a favorable safety profile, having successfully completed a Phase I single ascending dose (SAD) clinical trial.[4]
Synthesis Pathway
Two primary synthetic routes for VU319 have been published: an optimized discovery chemistry route and a process route for large-scale manufacturing.[4]
Process Chemistry Route for VU319 Synthesis:
Experimental Protocols
Synthesis of Benzylamine Intermediate (19) (Discovery Route):
-
Suzuki Coupling: Indazole boronic ester (17) is coupled with bromobenzaldehyde (18) using a palladium catalyst (e.g., PdCl2(dppf)·DCM) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., THF:H2O).
-
Oximation: The resulting aldehyde is converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) and a base like sodium acetate in ethanol.
-
Reduction: The oxime is then reduced to the primary amine (19) using zinc dust in acetic acid. The product is purified via standard methods.[4]
Mechanism of Action and Signaling Pathway
VU319 is a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is different from the acetylcholine binding site (the orthosteric site). This binding does not activate the receptor on its own but increases the receptor's affinity for and/or efficacy of acetylcholine.[4] Activation of the M1 receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses that are thought to underlie improvements in learning and memory.
Quantitative Data
In Vitro Potency and Selectivity:
| Parameter | Species | Value | Source |
| M1 PAM EC50 | Human | 492 ± 2.9 nM | [4] |
| M1 PAM EC50 | Rat | 398 ± 195 nM | [1] |
| M1 Agonism EC50 | Human | > 30 µM | [4] |
| M2-M5 Selectivity | Human & Rat | EC50 > 30 µM | [1][4] |
Pharmacokinetics (Rodent):
| Parameter | Species | Value | Source |
| Plasma:Brain Partitioning (Kp) | Mouse | 0.77 | [4] |
| Plasma:Brain Partitioning (Kp) | Rat | 0.64 | [4] |
| Unbound Kp (Kp,uu) | Mouse | 1.3 | [4] |
| Unbound Kp (Kp,uu) | Rat | 0.91 | [4] |
Phase I Clinical Trial (Single Ascending Dose):
| Parameter | Details | Source |
| Dose Range | 60, 120, 240, 400, 600 mg (oral) | |
| Half-life (t1/2) | 30 to 55 hours | |
| Safety | Favorable profile, no dose-limiting side effects observed | |
| Cognitive Effects | Faster response on continuous performance test at 600 mg (p=0.03) | |
| Target Engagement (ERP) | Larger P300 amplitudes at 400 & 600 mg |
References
Unable to Identify a Unique "L319 Compound" for Structural Analysis
A comprehensive search for a compound specifically designated as "L319" has yielded ambiguous results, preventing the creation of a detailed technical guide as requested. The scientific and chemical databases contain multiple compounds with similar but distinct identifiers, making it impossible to proceed with a structural analysis without further clarification.
The term "this compound compound" does not uniquely identify a single chemical entity in the available literature. Several different compounds were identified that could potentially be misidentified as "this compound," each with distinct structural features, mechanisms of action, and therapeutic targets.
To proceed with your request for an in-depth technical guide, please provide a more specific identifier for the compound of interest. This could include:
-
A full chemical name (e.g., IUPAC name)
-
A common or trade name (e.g., Ibipinabant)
-
A unique identification number such as a CAS Registry Number, PubChem CID, or DrugBank ID.
-
The therapeutic class or mechanism of action to which the compound belongs.
For your reference, the following compounds were identified during the initial search, which may assist in clarifying your request:
-
SLV319 (Ibipinabant): A cannabinoid type 1 (CB1) receptor antagonist developed for the treatment of obesity.[1]
-
AT791 and E6446: Inhibitors of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[2]
-
ML3000: An inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1/2 (COX-1/2).[3]
-
AT-7519: A selective inhibitor of certain Cyclin-Dependent Kinases (CDKs) investigated for the treatment of cancers.[4]
Once a specific compound is identified, a detailed technical guide can be developed, including the requested data tables, experimental protocols, and visualizations of signaling pathways.
References
- 1. Slv319 | C23H20Cl2N4O2S | CID 11179267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Binding Affinity and Kinetics of SK319cys, a Streptokinase Variant
A-7289-2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of SK319cys, a cysteine variant of streptokinase. The original user query referenced "L319," which, based on available scientific literature, is likely a typographical error for "SK319cys." This document focuses on SK319cys and provides context by comparing its properties to wild-type streptokinase and other relevant variants.
Streptokinase is a thrombolytic agent used to dissolve blood clots. It functions by binding to and activating plasminogen, converting it to the active protease plasmin, which then degrades the fibrin (B1330869) matrix of thrombi. The modification of streptokinase, such as the creation of the SK319cys variant, is often explored to improve its therapeutic properties, including its half-life and immunogenicity, through methods like PEGylation.
Quantitative Data on Binding and Kinetics
The interaction between streptokinase and its target, plasminogen, is complex, involving both binding and subsequent enzymatic activation. The following tables summarize the key quantitative data available for wild-type streptokinase and its variants, including SK319cys.
Table 1: Binding Affinity of Streptokinase for Plasminogen and Plasmin
| Ligand | Binding Partner | Dissociation Constant (Kd) | Comments |
| Wild-Type Streptokinase | Glu-Plasminogen | 624 ± 112 nM | Binding to the native, circulating form of plasminogen. |
| Wild-Type Streptokinase | Lys-Plasminogen | 38 ± 5 nM | Binding to a more extended conformation of plasminogen. |
| Wild-Type Streptokinase | Plasmin | 11 ± 2 pM | Demonstrates significantly tighter binding to the activated form, plasmin.[1][2] |
Table 2: Kinetic Parameters of Streptokinase and its Cysteine Variants
| Enzyme | Km (µM) | Vmax (µM/min) | kcat (min⁻¹) | Enzymatic Efficiency (kcat/Km) (µM⁻¹min⁻¹) | Percent Change in Efficiency vs. Wild-Type |
| Wild-Type Streptokinase (SKi) | 1.56 | 0.105 | 105 | 67.1 | - |
| SK319cys | 1.59 | 0.127 | 127 | 79.4 | +18% |
| SK263cys | 1.60 | 0.130 | 130 | 81.3 | +21% |
| SK45cys | 1.76 | 0.110 | 110 | 62.47 | -7% |
Data for Table 2 was primarily sourced from a comparative study on cysteine variants of streptokinase[3].
Signaling Pathway: Plasminogen Activation by Streptokinase
Streptokinase is not an enzyme itself but an activator of the zymogen plasminogen. The activation cascade is a critical component of the fibrinolytic system.
Figure 1: Signaling pathway of plasminogen activation by streptokinase.
The process begins with streptokinase forming a 1:1 stoichiometric complex with plasminogen. This binding induces a conformational change in plasminogen, exposing its active site without proteolytic cleavage[4]. This activated complex then enzymatically converts other free plasminogen molecules into plasmin[1]. Plasmin is a serine protease that degrades the fibrin network of blood clots into soluble fibrin degradation products, leading to thrombolysis[4].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the literature for the generation and characterization of SK319cys.
Site-Directed Mutagenesis of Streptokinase
This protocol outlines the general steps for creating the SK319cys variant from the wild-type streptokinase gene using splicing by overlap extension (SOEing) PCR.
Figure 2: Workflow for Site-Directed Mutagenesis of Streptokinase.
Methodology:
-
Primer Design: Design two sets of primers. The external primers (Forward 1 and Reverse 2) anneal to the ends of the target gene. The internal mutagenic primers are complementary and contain the desired nucleotide change to substitute Arginine (e.g., CGT) at position 319 with Cysteine (e.g., TGT).
-
First Round of PCR: Perform two separate PCR reactions using the wild-type streptokinase gene as a template:
-
Reaction A: Forward Primer 1 and the reverse mutagenic primer to generate the 5' fragment of the gene.
-
Reaction B: The forward mutagenic primer and Reverse Primer 2 to generate the 3' fragment of the gene.
-
-
Purification: Purify the PCR products from both reactions to remove primers and the original template DNA.
-
Second Round of PCR (SOEing): Combine the two purified fragments. In the initial cycles, the overlapping homologous regions containing the mutation anneal and extend, creating a full-length mutated template. Then, add the external primers (Forward 1 and Reverse 2) to amplify the full-length SK319cys gene.
-
Cloning: The amplified full-length mutant gene is then cloned into an expression vector, such as pET26-b, and transformed into a suitable E. coli strain for protein expression[3].
-
Verification: The final construct must be sequenced to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.
Expression and Purification of SK319cys
This protocol describes the expression of the recombinant SK319cys in E. coli and its subsequent purification.
Figure 3: Workflow for Expression and Purification of SK319cys.
Methodology:
-
Bacterial Culture: Inoculate a starter culture of E. coli (e.g., BL21(DE3)) transformed with the SK319cys expression plasmid. Use this to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
Induction: Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 of ~0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~1 mM.
-
Harvesting: Continue to incubate the culture for several hours post-induction. Harvest the bacterial cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells, for example, by sonication on ice.
-
Purification: Centrifuge the lysate at high speed to pellet cell debris. If the protein is His-tagged (as is common with pET vectors), the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing, the purified protein is eluted[3].
-
Analysis: The purity of the eluted protein is assessed using SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-streptokinase or anti-His-tag antibody[5].
Chromogenic Substrate Assay for Kinetic Analysis
This assay measures the ability of the streptokinase-plasminogen complex to cleave a synthetic chromogenic substrate, allowing for the determination of kinetic parameters.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer at pH 7.4.
-
Human Plasminogen: A stock solution prepared in the assay buffer.
-
Chromogenic Substrate: A stock solution of a plasmin-specific substrate, such as S-2251 (H-D-Val-Leu-Lys-p-nitroaniline)[6][7].
-
Enzyme Solutions: Prepare solutions of wild-type streptokinase and the SK319cys variant at known concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, human plasminogen, and the streptokinase variant to initiate the formation of the activator complex.
-
Add the chromogenic substrate (S-2251) to start the reaction. The final concentrations of reactants must be carefully controlled, with varying substrate concentrations used to determine Michaelis-Menten kinetics[3].
-
The active streptokinase-plasminogen complex cleaves the S-2251 substrate, releasing p-nitroaniline (pNA).
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
The enzymatic efficiency is then calculated as the ratio of kcat/Km[3].
-
Conclusion
The SK319cys variant of streptokinase demonstrates a modest increase in enzymatic efficiency (18%) compared to the wild-type protein, primarily due to an increase in its maximal reaction velocity (Vmax) and turnover number (kcat) with a negligible change in its Michaelis constant (Km)[3]. This suggests that the R319C mutation enhances the catalytic activity of the streptokinase-plasminogen complex without significantly altering its initial affinity for the substrate. While direct binding affinity (Kd) data for SK319cys is not available, the kinetic analysis provides valuable insights into its functional characteristics. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for researchers working on the development and characterization of novel thrombolytic agents based on the streptokinase scaffold.
References
- 1. Full Time Course Kinetics of the Streptokinase-Plasminogen Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Binding of Plasminogen to Streptokinase in a Catalytic Complex Reveals a Three-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Activity Kinetic Parameters of SK319cys, As a New Cysteine Variant of Streptokinase: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptokinase - Wikipedia [en.wikipedia.org]
- 5. jams.arakmu.ac.ir [jams.arakmu.ac.ir]
- 6. Biological Activity Analysis of Native and Recombinant Streptokinase Using Clot Lysis and Chromogenic Substrate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of L319-Containing Lipid Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L319 is a novel, ionizable, and biodegradable cationic lipidoid that has demonstrated significant promise as a key component of lipid nanoparticles (LNPs) for the systemic delivery of nucleic acid-based therapeutics, including short interfering RNA (siRNA) and messenger RNA (mRNA). Its unique chemical structure facilitates efficient encapsulation of nucleic acid cargo and promotes endosomal escape, a critical step for the cytosolic delivery and subsequent biological activity of the payload. This technical guide provides an in-depth overview of the in vitro characterization of this compound-containing LNPs, offering detailed experimental protocols and a summary of key performance data to aid researchers in the development and evaluation of LNP-based delivery platforms.
Physicochemical Characterization of this compound-LNPs
The physical and chemical properties of LNPs are critical quality attributes that influence their stability, in vivo disposition, and biological activity. Key parameters for this compound-LNPs are summarized below.
| Parameter | Value/Range | Method | Significance |
| pKa | 6.38[1] | TNS Assay | The pKa of the ionizable lipid is crucial for efficient mRNA encapsulation at acidic pH and for facilitating endosomal escape in the acidic environment of the endosome. |
| Size (Hydrodynamic Diameter) | ~54-110 nm[2][3] | Dynamic Light Scattering (DLS) | Particle size influences the biodistribution and cellular uptake of LNPs. Sizes under 150 nm are generally preferred to avoid rapid clearance by the mononuclear phagocyte system. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | PDI is a measure of the heterogeneity of particle sizes in a sample. A low PDI indicates a monodisperse and homogenous formulation. |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) | A near-neutral surface charge at physiological pH can reduce non-specific interactions with blood components and prolong circulation time. |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | High encapsulation efficiency ensures a maximal therapeutic payload and minimizes the administration of "empty" nanoparticles. |
In Vitro Performance of this compound-LNPs
The in vitro efficacy of this compound-LNPs is primarily assessed by their ability to transfect cells with their nucleic acid cargo, leading to the desired biological effect (e.g., protein expression from mRNA or gene silencing by siRNA), while maintaining low cytotoxicity.
| Assay | Key Findings | Cell Types |
| Transfection Efficiency | This compound-LNPs demonstrate effective mRNA delivery and subsequent protein expression in various cell types. The efficiency can be cell-type dependent.[4] | HeLa, HepG2, Human Primary Adipocytes[3][5][6][7] |
| Cytotoxicity | This compound-LNPs generally exhibit low cytotoxicity at effective concentrations, which is a critical parameter for a safe delivery vehicle.[8][9][10] | Various cell lines, including A549 and HL60[9][11] |
| Endosomal Escape | This compound-LNPs are capable of efficient endosomal escape, a key bottleneck in nucleic acid delivery. This is attributed to the protonation of this compound in the acidic endosome, leading to membrane disruption.[5][12] | HeLa[5] |
Experimental Protocols
This compound-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound-LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid this compound
-
Phospholipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and pumps
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, phospholipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the mRNA in the acidic aqueous buffer to the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Recover the purified LNP suspension and store it at 4°C.
Physicochemical Characterization of this compound-LNPs
a) Size and Polydispersity Index (PDI) Measurement (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform the measurement at a controlled temperature (e.g., 25°C).
b) Zeta Potential Measurement (ELS):
-
Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the electrophoretic mobility to determine the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.
c) mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).
-
The other set remains untreated to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
In Vitro Transfection Efficiency Assay
This protocol assesses the ability of this compound-LNPs to deliver functional mRNA encoding a reporter protein (e.g., Luciferase or GFP).
Materials:
-
Cells cultured in appropriate growth medium (e.g., HeLa or HepG2)
-
This compound-LNPs encapsulating reporter mRNA
-
96-well cell culture plates
-
Reporter gene assay system (e.g., Luciferase assay reagent or fluorescence microscope/plate reader for GFP)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Allow the cells to adhere overnight.
-
Dilute the this compound-LNP suspension to the desired concentrations in a complete cell culture medium.[13]
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
For luciferase expression, lyse the cells and measure the luminescence using a luciferase assay system.
-
For GFP expression, visualize and quantify the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.
Cytotoxicity Assay (MTT Assay)
This protocol evaluates the effect of this compound-LNPs on cell viability.
Materials:
-
Cells cultured in appropriate growth medium
-
This compound-LNPs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound-LNPs and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.
Caption: Cellular pathway of this compound-LNP mediated mRNA delivery and expression.
References
- 1. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
L319 biological activity and function
An In-depth Technical Guide on the Biological Activity and Function of L319
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, biodegradable, and ionizable cationic lipid designed for the systemic delivery of RNA interference (RNAi) therapeutics, specifically small interfering RNA (siRNA). As a derivative of the well-established DLin-MC3-DMA, this compound is a key component of lipid nanoparticles (LNPs) that encapsulate and transport siRNA to target cells, primarily hepatocytes. Its primary biological function is to facilitate the entry of siRNA into the cytoplasm, where the RNAi machinery can be engaged to silence the expression of specific disease-causing genes. Preclinical studies have demonstrated that this compound-containing LNPs achieve potent, dose-dependent gene silencing in vivo. A key feature of this compound is its biodegradability, leading to rapid elimination from plasma and tissues and improved tolerability compared to non-biodegradable lipid counterparts. This whitepaper provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Function and Biological Activity
The biological activity of this compound is intrinsically linked to its role as a delivery vehicle for siRNA. It is not known to have a direct pharmacological effect on its own. Instead, its function is to overcome the significant barriers to in vivo siRNA delivery, namely degradation by nucleases in the bloodstream and inefficient uptake into target cells.
This compound is an ionizable lipid with a pKa of 6.38.[1][2][3] This property is crucial for its function. During LNP formulation at an acidic pH, the tertiary amine of this compound becomes protonated (positively charged), which facilitates the encapsulation of the negatively charged siRNA backbone. At physiological pH (around 7.4) in the bloodstream, this compound is largely neutral, reducing non-specific interactions with blood components and improving circulation time. Upon cellular uptake into endosomes, the acidic environment of the endosome again protonates this compound. This positive charge is thought to promote the disruption of the endosomal membrane, allowing the siRNA payload to be released into the cytoplasm. Once in the cytoplasm, the siRNA engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), thereby silencing gene expression.
Quantitative Data
The performance of this compound has been primarily evaluated through its ability to deliver siRNA to hepatocytes in vivo and mediate the knockdown of a target protein, coagulation Factor VII (FVII), which is synthesized in the liver and secreted into the blood.
Table 1: In Vivo Efficacy of this compound-LNP Mediated Factor VII Silencing
| Dose (mg/kg siRNA) | Remaining Factor VII Protein (%) | Animal Model | Time Point |
| 0.03 | ~40% | Mouse | 48 hours |
| 0.1 | <10% | Mouse | 48 hours |
| 0.3 | <10% | Mouse | 48 hours |
| 1.0 | <10% | Mouse | 48 hours |
| Data is estimated from graphical representations in Maier et al. (2013) as presented on ResearchGate.[4] For this class of biodegradable lipids, an ED₅₀ of < 0.01 mg/kg in mice has been reported.[5] |
Table 2: Pharmacokinetic and Excretion Profile of this compound
| Parameter | Value | Details | Animal Model |
| Pharmacokinetics | |||
| Plasma Elimination | Rapid | Significantly lower concentration at 24h vs. non-biodegradable lipids. | Mouse |
| Liver Accumulation | Transient | Peak accumulation followed by rapid clearance. | Mouse |
| Excretion | |||
| Urine (0-12h) | ~30% of injected dose | Analysis of ¹⁴C-labeled this compound. | Rat |
| Feces (12-24h) | ~40% of injected dose | Analysis of ¹⁴C-labeled this compound. | Rat |
| Data is derived from graphical representations in Maier et al. (2013) as presented on ResearchGate.[4] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₁H₇₅NO₆[1][2] |
| Molecular Weight | 678.0 g/mol [1][2] |
| CAS Number | 1351586-50-9[1][2] |
| pKa | 6.38[1][2][3] |
Signaling Pathways and Workflows
The "signaling pathway" for this compound is the process of LNP-mediated siRNA delivery and the subsequent engagement of the endogenous RNAi pathway. The experimental workflow involves LNP formulation, administration to an animal model, and subsequent analysis.
Diagram 1: LNP-siRNA Delivery and RNAi Pathway
References
- 1. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the L319 Molecule and its Homologs and Analogs in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of nucleic acid-based therapeutics, including siRNA and mRNA, has been revolutionized by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the frontrunners, with their success largely attributed to the design of novel ionizable cationic lipids. This technical guide provides a comprehensive overview of the L319 molecule, a biodegradable ionizable lipid that has demonstrated significant potential in the formulation of LNPs for therapeutic applications. We will delve into the core aspects of this compound, its structural and functional homologs and analogs, present quantitative data for comparison, detail relevant experimental protocols, and visualize key biological and experimental workflows.
Introduction to this compound and the Landscape of Ionizable Lipids
The this compound molecule is a synthetic, ionizable cationic lipid designed for the efficient encapsulation and delivery of nucleic acid payloads.[1][2] Structurally, it is identified as Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate.[3] A key feature of this compound is its biodegradability, which is conferred by the presence of ester bonds in its lipid tails. This design aims to address the potential for lipid accumulation and associated toxicities observed with non-biodegradable lipids, particularly with repeated administration.
This compound belongs to the broader class of ionizable lipids, which are critical components of LNPs. These lipids are characterized by a tertiary amine head group with a pKa value typically between 6.2 and 6.7. This property allows them to be positively charged at the acidic pH required for nucleic acid encapsulation during LNP formulation and to become neutral at physiological pH, minimizing toxicity in circulation. Upon endocytosis into target cells, the acidic environment of the endosome protonates the lipid, facilitating the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.
Homologs and Analogs of this compound
The development of this compound was a rational design approach aimed at improving upon existing ionizable lipids. Its primary structural predecessor and a key analog is DLin-MC3-DMA .
-
DLin-MC3-DMA (MC3): This lipid has been a benchmark in the field and is a component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®.[4] this compound was designed as a biodegradable derivative of DLin-MC3-DMA by incorporating ester functionalities into the lipid tails.[3]
Other significant analogs in the landscape of ionizable lipids, particularly those that have reached clinical applications, include:
-
ALC-0315: A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine. It features a tertiary amine headgroup and branched lipid tails with ester linkages.
-
SM-102: Utilized in the Moderna COVID-19 mRNA vaccine, this lipid also contains a tertiary amine, branched tails, and ester bonds, highlighting a convergent evolution in the design of effective ionizable lipids for mRNA delivery.
The common structural motifs among these advanced ionizable lipids are a tertiary amine headgroup for pH-responsive charge and lipid tails containing ester bonds to promote biodegradability. Variations in the length and saturation of the lipid tails, as well as the linker chemistry between the headgroup and the tails, contribute to the diverse properties and efficiencies of these molecules.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and its prominent analogs, providing a basis for comparison of their physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound and Analogs
| Molecule | Full Chemical Name | Molecular Formula | pKa |
| This compound | Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | C41H75NO6 | 6.38[1][2] |
| DLin-MC3-DMA | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | C43H79NO2 | 6.44 |
Table 2: In Vivo Gene Silencing Efficacy (Factor VII in Mice)
| Molecule | ED50 (mg/kg siRNA) | Reference |
| This compound | < 0.01 | [5] |
| DLin-MC3-DMA | ~0.005 | [6] |
| DLin-KC2-DMA | > 0.01 | [5] |
Note: ED50 values can vary depending on the specific LNP formulation and experimental conditions.
Table 3: Characterization of this compound-based Lipid Nanoparticles
| Parameter | Value | Method |
| Particle Size (Diameter) | 80 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering (ELS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Synthesis of this compound
While the detailed step-by-step synthesis is proprietary and found in the supplementary materials of the primary literature, the general synthetic strategy for this compound, as a derivative of DLin-MC3-DMA, involves a multi-step organic synthesis process. The key steps would include:
-
Synthesis of the lipid tails: This involves the synthesis of (Z)-non-2-en-1-ol.
-
Synthesis of the heptadecanedioic acid core: This diacid forms the backbone of the molecule.
-
Esterification: The lipid tails are attached to the diacid core via ester linkages.
-
Introduction of the ionizable headgroup: The 4-(dimethylamino)butanoic acid headgroup is attached to the central hydroxyl group of the heptadecanedioate backbone, also through an esterification reaction.
Purification at each step is critical and would typically be achieved using column chromatography. Characterization of the final product and intermediates would be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Lipid Nanoparticle (LNP) Formulation via Microfluidics
This protocol describes a general method for formulating LNPs containing this compound and an siRNA payload using a microfluidic mixing device.
Materials:
-
This compound in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol
-
siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: In an appropriate solvent like ethanol, combine this compound, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare siRNA Solution: Dilute the siRNA stock to the desired concentration in the low pH buffer.
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the siRNA solution into another.
-
Set the flow rates on the microfluidic device to achieve a desired aqueous to organic solvent ratio (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs with the siRNA encapsulated.
-
-
Dialysis:
-
Transfer the resulting LNP dispersion into a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
LNP Characterization
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS and measure using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and correlates this to particle size and size distribution.
Zeta Potential:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP sample in an appropriate low ionic strength buffer and measure the electrophoretic mobility of the particles in an applied electric field. This is then converted to the zeta potential.
siRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated siRNA.
-
Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity of both sets. The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
-
Mandatory Visualizations
References
- 1. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 2. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
An In-depth Technical Guide on the Core Safety and Toxicity Profile of L319
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical safety, toxicity, and pharmacokinetic profile of L319, a biodegradable, ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for the systemic delivery of RNA interference (RNAi) therapeutics.
Introduction to this compound
This compound is a novel, biodegradable ionizable lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver RNAi therapeutics, such as short interfering RNAs (siRNAs), to target tissues.[1][2] Its structure incorporates ester bonds in both the linker and lipidic tails, which are designed to be hydrolyzed within the body, leading to rapid elimination and an improved safety profile compared to earlier-generation, non-degradable ionizable lipids.[2][3] The use of biodegradable lipids like this compound is a key strategy to mitigate the potential toxicity associated with cationic lipid-based delivery systems.[4] this compound-formulated LNPs (this compound-LNPs) have demonstrated potent, dose-dependent gene silencing in preclinical models, highlighting their efficacy.[3][5] This document synthesizes the available preclinical data on the safety, tolerability, and pharmacokinetic profile of this compound.
Preclinical Safety and Tolerability Profile
The safety and tolerability of this compound-LNPs have been evaluated in rodent and non-human primate models. These studies demonstrate a substantial therapeutic index, with the formulation being well-tolerated at dose levels significantly exceeding those required for efficacy.[3]
Rodent Toxicology Studies
In a key study, the tolerability of an this compound-LNP formulation was assessed in male Sprague-Dawley rats.[3][5] The formulation was administered as a single intravenous bolus injection at various dose levels.[3]
Key Findings:
-
High Tolerability: this compound-LNP was well-tolerated up to the highest dose tested, 10 mg/kg.[3][5] This represents a 100- to 1,000-fold multiple over efficacious dose levels.[3]
-
No Adverse Clinical Signs: No adverse clinical signs were observed in any dose group.[3]
-
No Impact on Body Weight: There were no toxicologically significant alterations to body weight.[3]
-
Serum Chemistry: No significant alterations in serum chemistry parameters were noted at 24 and 72 hours post-administration.[3]
-
Histopathology:
-
Liver: At the 10 mg/kg dose, minimal to mild single-cell hepatocellular necrosis and/or vacuolation were observed in three out of five animals.[3] Importantly, these microscopic findings did not have any corresponding changes in clinical chemistry parameters, suggesting they were not indicative of significant liver damage.[3]
-
Spleen: No microscopic findings were reported in the spleen of any dose group.[3]
-
Pharmacokinetics and Elimination
A key feature of this compound is its rapid elimination from plasma and tissues, which contributes to its favorable safety profile.[3]
Plasma Pharmacokinetics
-
Rapid Elimination: this compound exhibits a very rapid distribution and/or elimination from plasma.[3] In rats, plasma levels decreased by over 1,000-fold within the first 4 hours post-dose.[3]
-
Short Half-Life: The estimated plasma half-life in rats is less than 30 minutes.[3][5]
-
Non-Human Primate Data: Similar rapid elimination from plasma was observed in cynomolgus monkeys, with levels reduced nearly 100-fold within 4 hours and to undetectable levels by 48 hours.[3]
Tissue Distribution and Elimination
-
Liver: this compound accumulates in the liver, reaching a maximum concentration (Cmax) of approximately 4,600 pmol/g in rats.[3][5] Levels then decrease rapidly, by about 1,000-fold within the first 24 hours, falling below the limit of quantification by 48 hours.[3][5]
-
Spleen: Similar rapid clearance was observed in the spleen, with a Cmax of ~6,500 pmol/g, a ~100-fold decrease within 24 hours, and levels below the limit of quantification within 96 hours post-dose.[3][5]
Excretion
Studies using radiolabeled this compound confirmed its rapid and nearly complete excretion from the body.[3]
-
Dual Excretion Pathways: this compound metabolites are removed via both urine and feces.[3][5]
-
Excretion Timeline: In rats, approximately 30% of the injected dose was detected in urine within the first 12 hours, and 40% was found in the feces between 12 and 24 hours.[5] Nearly the entire injected dose was eliminated within 72 hours, with the majority excreted in the first 24 hours.[5]
Data Presentation: Quantitative Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Organ/Fluid | Value | Time Point |
| Plasma Half-Life | Plasma | < 30 minutes | N/A |
| Plasma Concentration | Plasma | >1,000-fold decrease | 4 hours post-dose |
| Cmax | Liver | ~4,600 pmol/g | N/A |
| Concentration | Liver | ~1,000-fold decrease | 24 hours post-dose |
| Concentration | Liver | Below LOQ (6 pmol/g) | 48 hours post-dose |
| Cmax | Spleen | ~6,500 pmol/g | N/A |
| Concentration | Spleen | ~100-fold decrease | 24 hours post-dose |
| Concentration | Spleen | Below LOQ | 96 hours post-dose |
Data sourced from studies in Sprague-Dawley rats.[3][5] N/A: Not Applicable. LOQ: Limit of Quantification.
Table 2: Rat Toxicology Study Summary (Single IV Bolus)
| Dose Level (mg/kg) | Key Clinical Findings | Serum Chemistry | Key Histopathological Findings (72h) |
| 1, 3, 5 | No adverse clinical signs | No significant alterations | Liver: No significant findings |
| No significant body weight changes | Spleen: No microscopic findings | ||
| 10 | No adverse clinical signs | No significant alterations | Liver: Minimal to mild single-cell hepatocellular necrosis and/or vacuolation (3/5 animals); No clinical chemistry correlates |
| No significant body weight changes | Spleen: No microscopic findings |
Data from a dose escalation study in male Sprague-Dawley rats.[3]
Mechanism of Action and Signaling
Intracellular Delivery and Endosomal Escape
The proposed mechanism of action for this compound-LNPs involves rapid, functional delivery of siRNA to the cytoplasm from early endosomal compartments, which precedes transport to degradative lysosomes.[3] The ionizable nature of this compound is crucial; in the acidic environment of the endosome, the lipid becomes protonated, facilitating interaction with the endosomal membrane and subsequent release of the siRNA payload into the cytoplasm.[2]
RNA Interference (RNAi) Pathway
Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC).[6] The passenger strand is cleaved and discarded, while the guide strand directs RISC to the target messenger RNA (mRNA) based on sequence complementarity.[6] The Argonaute-2 (Ago-2) protein within RISC then cleaves the target mRNA, leading to its degradation and preventing its translation into protein, thereby achieving gene silencing.[6]
Immune Signaling
An important aspect of LNP safety is the potential for immune activation. Studies comparing different LNP formulations have shown that this compound-LNPs, even when carrying unmodified mRNA, do not induce a strong interferon-alpha (IFN-α) response.[7] This suggests a favorable immunogenic profile, which is critical for therapeutics that may require repeated administration.[8]
Experimental Protocols
Rat Toxicology Study
-
Animal Model: Male Sprague-Dawley rats, 8 weeks old at the start of dosing (n=5 per group).[5]
-
Test Article: this compound-based LNP encapsulating a luciferase-targeting siRNA.[5]
-
Administration: A single intravenous bolus injection was administered at a dose volume of 5 ml/kg.[5] Dose levels were 0 (control), 1, 3, 5, and 10 mg/kg.[5]
-
Monitoring:
-
Clinical Signs and Body Weight: Monitored throughout the study.[3]
-
Serum Chemistry: Blood was collected at 24 and 72 hours post-dose from the jugular vein for analysis of clinical chemistry parameters.[3][5]
-
Histopathology: At 72 hours, select tissues (liver and spleen) were collected for microscopic examination.[3][5]
-
In Vivo Gene Silencing Efficacy Study (Mouse Model)
-
Animal Model: Mice were used to evaluate the efficacy of Factor VII (FVII) gene silencing.[3]
-
Test Article: this compound-LNPs containing FVII-targeting siRNA.[3]
-
Administration: Formulations were administered via tail vein injection at doses of 0.01, 0.03, and 0.1 mg/kg.[3]
-
Endpoint: Serum was collected to measure the level of FVII protein knockdown relative to control animals.[3]
Pharmacokinetic and Excretion Study (Rat Model)
-
Animal Model: Rats (n=4).[5]
-
Test Article: LNP-siRNA containing 14C-labeled this compound.[5]
-
Administration: Single intravenous administration.[5]
-
Sample Collection:
-
Analysis: Samples were analyzed for levels of 14C-label to determine the cumulative amount of this compound excreted over time.[5]
Mandatory Visualizations
Caption: Intracellular delivery pathway of this compound-LNP for siRNA release.
Caption: The RNA Interference (RNAi) signaling pathway for gene silencing.
References
- 1. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 2. The rise of mRNA therapeutic vaccines - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00309H [pubs.rsc.org]
- 3. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Therapeutic siRNA: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Immunotherapy Application of LNP-mRNA: Maximizing Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on L319's Therapeutic Potential: An In-depth Technical Guide
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive multi-source search for the therapeutic agent designated "L319," we must report that no publicly available scientific data, preclinical or clinical studies, or publications corresponding to this identifier were found. The search term "this compound" predominantly identifies the model code for the third-generation Land Rover Discovery vehicle[1].
The request for an in-depth technical guide on this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information on the compound. The creation of the specified content is contingent upon the existence of published research from which to source this detailed technical information.
We recommend verifying the designation "this compound" for potential typographical errors or confirming if it is an internal, non-public code name. Should a correct and publicly documented identifier be available, we would be pleased to revisit this extensive research request.
Our commitment is to provide accurate, data-driven content. Without verifiable source material on this compound, proceeding with the creation of a whitepaper would not meet the standards of scientific and technical accuracy required by the intended audience of researchers, scientists, and drug development professionals.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of L319
For Researchers, Scientists, and Drug Development Professionals
Abstract
L319 is a novel, biodegradable ionizable cationic lipidoid essential for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, such as siRNA and mRNA.[1][2][3] Its unique structure allows for efficient encapsulation of nucleic acids and facilitates their escape from the endosome into the cytoplasm, a critical step for therapeutic efficacy. This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for use in research and preclinical development.
Introduction
The delivery of nucleic acid-based therapeutics presents a significant challenge due to the inherent instability and poor cellular uptake of these macromolecules. Lipid nanoparticles have emerged as a leading delivery platform, with ionizable cationic lipids being a key innovation. This compound is a state-of-the-art ionizable lipid that is distinguished by its biodegradability, which contributes to a favorable safety profile and rapid elimination from the body.[4][5] This protocol outlines the multi-step synthesis of this compound and the subsequent purification process to achieve the high purity required for formulation and in vivo applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | [1] |
| CAS Number | 1351586-50-9 | [1] |
| Molecular Formula | C41H75NO6 | [1] |
| Molecular Weight | 678.05 g/mol | [1] |
| pKa | 6.38 | [2][3] |
| Purity | >95% | [1][4] |
| Appearance | Liquid | [1] |
| Solubility | Soluble in DMSO, DCM, DMF, Hexane, Ethanol, THF | [2] |
Table 2: Summary of this compound Synthesis and Purification
| Step | Description | Expected Yield | Purity |
| 1 | Synthesis of Heptadecanedioic acid mono-tert-butyl ester | Quantitative | Intermediate |
| 2 | Synthesis of Di((Z)-non-2-en-1-yl) heptadecanedioate | ~85% | Intermediate |
| 3 | Synthesis of Di-tert-butyl 9-hydroxyheptadecanedioate | ~70% | Intermediate |
| 4 | Synthesis of Di-tert-butyl 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | ~90% | Intermediate |
| 5 | Synthesis of this compound | ~95% | Crude |
| 6 | Purification by Column Chromatography | >80% (of crude) | >95% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process as described by Maier, M.A., et al. (2013). The following protocol is an adaptation of the methods described therein.
Materials:
-
Heptadecanedioic acid
-
tert-Butyl acetate (B1210297)
-
Perchloric acid
-
Oxalyl chloride
-
(Z)-Non-2-en-1-ol
-
Pyridine
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Di-tert-butyl adipate (B1204190)
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH)
-
4-(Dimethylamino)butyric acid hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Synthesis of Heptadecanedioic acid mono-tert-butyl ester
-
Dissolve heptadecanedioic acid in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of Di((Z)-non-2-en-1-yl) heptadecanedioate
-
To a solution of heptadecanedioic acid in DCM, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting diacid chloride in DCM and add (Z)-non-2-en-1-ol and pyridine.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Synthesis of Di-tert-butyl 9-hydroxyheptadecanedioate
-
Prepare a solution of LDA in THF at -78 °C.
-
Add a solution of di-tert-butyl adipate in THF dropwise.
-
Stir for 30 minutes, then add a solution of the product from Step 2 in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Reduce the product with NaBH4 in methanol at 0 °C.
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of Di-tert-butyl 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate
-
Dissolve the product from Step 3, 4-(dimethylamino)butyric acid hydrochloride, and DMAP in DCM.
-
Add DCC at 0 °C and stir at room temperature for 18 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Step 5: Synthesis of this compound
-
Treat the product from Step 4 with a mixture of TFA and DCM (1:1) for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield crude this compound.
Purification of this compound
High purity this compound is obtained by silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel slurried in hexanes.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the scale of the reaction and should be optimized using thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a liquid.
-
Purity Analysis: Confirm the purity of the final product by 1H NMR and mass spectrometry. A purity of >95% is desired.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: LNP cellular uptake and endosomal escape mechanism.[1][6]
Conclusion
This protocol provides a comprehensive guide for the synthesis and purification of the ionizable lipid this compound. Adherence to these procedures is critical for obtaining high-purity material suitable for the formulation of lipid nanoparticles for research and therapeutic applications. The biodegradability and efficacy of this compound make it a valuable tool in the advancement of RNA-based medicines.
References
- 1. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for L319 in Cell Culture Experiments
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify a compound or reagent designated as "L319" for use in cell culture experiments. The designation "this compound" is predominantly associated with a model of the Land Rover Discovery vehicle and does not appear to correspond to any known biological molecule, chemical compound, or experimental agent within the life sciences domain.
It is possible that "this compound" may be an internal or proprietary code, a novel compound not yet described in public literature, or a misidentification. Without a clear identification of the molecular nature of this compound, it is not possible to provide accurate and reliable application notes or protocols regarding its use.
To proceed with your research, it is crucial to first correctly identify the substance you are working with. We recommend the following steps:
-
Verify the Compound Name: Please double-check the name and any associated identifiers (e.g., CAS number, chemical structure, supplier catalog number) for the compound you are referring to as "this compound."
-
Consult Internal Documentation: If "this compound" is an internal designation, please refer to your organization's internal documentation or contact the source of the compound for its chemical identity and any available data on its biological activity.
-
Contact the Supplier: If "this compound" was obtained from a commercial vendor, please contact their technical support for a certificate of analysis, safety data sheet (SDS), and any available application notes.
Once the correct identity of the compound is established, it will be possible to search for relevant information and develop appropriate experimental protocols.
General Guidance for Characterizing a Novel Compound in Cell Culture
Should you identify "this compound" as a novel or uncharacterized compound, the following general experimental workflow can be adapted to determine its effects in cell culture.
Caption: A general workflow for characterizing a novel compound in cell culture.
We are committed to providing accurate and detailed scientific information. Once you have successfully identified the compound you are working with, please feel free to submit a new request with the correct compound name, and we will be pleased to generate the specific application notes and protocols you require.
Application Notes and Protocols for L319 in Animal Models
Topic: L319 Dosage and Administration in Animal Models Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of the ionizable lipid this compound in formulating lipid nanoparticles (LNPs) for the systemic delivery of short interfering RNA (siRNA) in animal models. The data and protocols are primarily derived from preclinical studies evaluating gene silencing in rodents.
I. Quantitative Data Summary
The following tables summarize the formulation, dosage, efficacy, and safety data for this compound-containing lipid nanoparticles from key preclinical studies.
Table 1: this compound-LNP-siRNA Formulation Composition
| Component | Molar Ratio (%) | Description |
| This compound | 50 | Ionizable cationic lipid responsible for siRNA encapsulation and endosomal escape. |
| DSPC | 10 | Helper lipid (1,2-distearoyl-sn-glycero-3-phosphocholine) that aids in particle structure and stability. |
| Cholesterol | 38.5 | Stabilizes the lipid bilayer and facilitates membrane fusion. |
| PEG-DMG | 1.5 | Poly(ethylene glycol)-lipid that prevents aggregation and reduces immunogenicity. |
Table 2: In Vivo Efficacy of this compound-LNP Mediated Factor VII Silencing
| Animal Model | siRNA Dose (mg/kg) | Route of Administration | Time Point (post-administration) | Mean Factor VII Silencing (%) |
| Mouse (C57BL/6) | 0.01 | Intravenous (tail vein) | 48 hours | ~75%[1] |
| Mouse (C57BL/6) | 0.03 | Intravenous (tail vein) | 48 hours | >80%[1] |
| Mouse (C57BL/6) | 0.1 | Intravenous (tail vein) | 48 hours | >90%[1] |
| Rat (Wistar) | 0.1 | Intravenous (tail vein) | 48 hours | ~90%[1] |
Table 3: Tolerability of this compound-LNP-siRNA in Rats
| siRNA Dose (mg/kg) | Route of Administration | Observation Period | Key Findings |
| 3 | Intravenous | 14 days | Well tolerated; no adverse clinical signs. No significant changes in body weight. Alanine aminotransferase (ALT) levels were transiently elevated at 24 hours but returned to baseline by 72 hours. |
| 6 | Intravenous | 14 days | Well tolerated; no adverse clinical signs. No significant changes in body weight. Alanine aminotransferase (ALT) levels were transiently elevated at 24 hours but returned to baseline by 72 hours. |
| 9 | Intravenous | 14 days | Well tolerated; no adverse clinical signs. No significant changes in body weight. Alanine aminotransferase (ALT) levels were transiently elevated at 24 hours but returned to baseline by 72 hours. |
Table 4: Pharmacokinetics of ¹⁴C-Labeled this compound in Rats
| Time Interval (hours) | Cumulative Excretion (% of Injected Dose) - Urine | Cumulative Excretion (% of Injected Dose) - Feces |
| 0-12 | ~20% | ~10% |
| 0-24 | ~30% | ~25% |
| 0-48 | ~35% | ~40% |
| 0-72 | ~40% | ~45% |
II. Experimental Protocols
Protocol 1: Preparation of this compound-LNP-siRNA Formulation
This protocol describes the preparation of this compound-LNP-siRNA formulations using a rapid mixing process, which is suitable for preclinical applications.
Materials:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
siRNA targeting Factor VII (or other target of interest)
-
Ethanol (B145695) (USP grade)
-
Sodium Acetate Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™) or a T-junction mixer
-
Syringe pumps
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, PEG-DMG) in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be approximately 10 mM.
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.
-
-
LNP Formation (Rapid Mixing):
-
Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the mixer at a set flow rate ratio, typically 3:1 (aqueous:ethanol). The combined flow rate will influence the resulting particle size.
-
The mixing of the ethanol and aqueous phases causes a rapid increase in polarity, leading to the self-assembly of the lipids around the siRNA, forming the LNP-siRNA complexes.
-
-
Dialysis and Concentration:
-
Immediately after formation, dilute the LNP solution with PBS (pH 7.4).
-
Transfer the diluted LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and non-encapsulated siRNA.
-
After dialysis, recover the LNP formulation and concentrate if necessary using a centrifugal filter device.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).
-
Sterilize the final formulation by passing it through a 0.22 µm filter. Store at 4°C until use.
-
Protocol 2: In Vivo Administration and Efficacy Study in Mice
This protocol outlines the procedure for administering this compound-LNP-siRNA to mice to assess the in vivo silencing of hepatic Factor VII.
Materials:
-
This compound-LNP-siRNA formulation (prepared as in Protocol 1)
-
C57BL/6 mice (female, 6-8 weeks old)
-
Sterile PBS, pH 7.4 (for dilution)
-
Insulin syringes (28-30 gauge)
-
Mouse restrainer
-
Micro-hematocrit capillary tubes (heparinized)
-
Centrifuge
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
Dose Preparation:
-
Dilute the this compound-LNP-siRNA formulation in sterile PBS to achieve the final desired dose (e.g., 0.01, 0.03, or 0.1 mg siRNA/kg) in an injection volume of approximately 10 µL/g of body weight.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Secure the mouse in a restrainer.
-
Administer the prepared dose via a single bolus injection into the lateral tail vein.
-
Include a control group administered with PBS or a non-targeting siRNA-LNP formulation.
-
-
Sample Collection:
-
At 48 hours post-administration, collect blood from the mice via retro-orbital or submandibular bleeding into heparinized capillary tubes.
-
-
Serum Preparation:
-
Centrifuge the collected blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Efficacy Analysis:
-
Determine the Factor VII protein levels in the plasma using a chromogenic assay (as described in Protocol 3).
-
Calculate the percentage of Factor VII silencing relative to the PBS-treated control group.
-
Protocol 3: Chromogenic Assay for Factor VII Activity
This protocol describes the method to quantify Factor VII protein activity in mouse plasma.
Materials:
-
Mouse plasma samples
-
Factor VII-deficient plasma
-
Thromboplastin (B12709170) reagent
-
Chromogenic substrate for Factor Xa
-
Tris-buffered saline (TBS)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Dilute the test plasma and a standard plasma (for calibration curve) in TBS.
-
-
Assay Performance:
-
In a 96-well plate, mix the diluted plasma sample with Factor VII-deficient plasma.
-
Initiate the coagulation cascade by adding thromboplastin reagent. This will lead to the activation of Factor X by the Factor VIIa-tissue factor complex.
-
After a short incubation, add the chromogenic substrate for Factor Xa.
-
Measure the rate of color development (change in absorbance over time) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is proportional to the Factor VII activity in the sample.
-
Calculate the Factor VII concentration in the test samples by comparing their activity to a standard curve generated from serial dilutions of pooled normal mouse plasma.
-
III. Visualizations
Mechanism of LNP-mediated siRNA Delivery
Caption: Mechanism of this compound-LNP siRNA delivery and gene silencing.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo Factor VII silencing study in mice.
References
Application Note: High-Throughput Western Blot Protocol for Determining L319 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed protocol for a high-throughput Western blot-based Cellular Thermal Shift Assay (CETSA) to quantify the engagement of a therapeutic compound with the intracellular target protein L319.
Introduction
Confirming that a drug candidate binds to its intended target within a cellular context is a critical step in drug discovery and development.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify target engagement in intact cells and tissues.[2][3] The principle underlying CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[1][3][4] This change in thermal stability can be quantitatively assessed by various methods, with Western blotting being a common and accessible readout.[1][2][4]
This application note details a Western blot protocol optimized for determining the target engagement of compounds directed against the hypothetical protein this compound. The protocol is designed for a 96-well format to enable higher throughput screening of multiple compounds or dose-response curves.
Signaling Pathway and Mechanism of Action
This compound is a critical kinase in the hypothetical "Cell Survival Signaling Pathway." Upon activation by upstream signals, this compound phosphorylates and activates downstream effector proteins, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway is implicated in various proliferative diseases. The therapeutic strategy is to inhibit the kinase activity of this compound, thereby blocking the downstream signaling cascade and inducing cell cycle arrest or apoptosis. This protocol assesses the direct binding of a compound to this compound, which is a prerequisite for its inhibitory action.
Caption: this compound Signaling Pathway and Point of Inhibition.
Experimental Workflow
The overall workflow consists of treating intact cells with the test compound, subjecting the cells to a thermal gradient, lysing the cells, separating the soluble and aggregated protein fractions, and finally detecting the amount of soluble this compound protein by Western blot. An increase in soluble this compound at higher temperatures in compound-treated cells compared to vehicle-treated cells indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Experimental Protocol
Part 1: Cell Culture and Compound Treatment
-
Cell Seeding: Plate a human cell line known to express this compound (e.g., HeLa or A549) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Growth: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock to achieve the desired final concentrations in complete culture medium. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake and target engagement.
Part 2: Thermal Challenge and Lysis
-
Thermal Gradient: After incubation, seal the 96-well plate and place it in a thermal cycler with a temperature gradient block. Apply a temperature gradient (e.g., 40°C to 64°C) for 3-8 minutes.[3]
-
Room Temperature Equilibration: Immediately after the heat challenge, equilibrate the plate to room temperature for 3 minutes.[3]
-
Cell Lysis: Place the plate on ice. Carefully aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 50 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.[5][6]
-
Lysate Incubation: Incubate the plate on ice for 30 minutes with gentle agitation to ensure complete lysis.[5]
-
Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[6]
Part 3: Western Blotting
-
Supernatant Collection: Carefully transfer the supernatant from each well to a new 96-well plate. This fraction contains the soluble proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-Glycine SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (e.g., Rabbit anti-L319, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 dilution) for 1 hour at room temperature.[7]
-
Final Washes: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[5]
Data Presentation and Analysis
The intensity of the Western blot bands corresponding to this compound is quantified using densitometry software. The data can be presented in tables to summarize the dose-dependent stabilization of this compound at a fixed temperature or the thermal profile at a fixed compound concentration.
Table 1: Isothermal Dose-Response Fingerprint (ITDRF) at 58°C
This table shows the relative amount of soluble this compound at a constant temperature with varying concentrations of the test compound. The band intensity at each concentration is normalized to the vehicle control (0 µM).
| Compound Conc. (µM) | This compound Band Intensity (Arbitrary Units) | Normalized this compound Level (%) |
| 0 (Vehicle) | 15,234 | 100 |
| 0.1 | 18,567 | 122 |
| 1 | 35,890 | 236 |
| 10 | 68,912 | 452 |
| 50 | 71,050 | 466 |
| 100 | 70,543 | 463 |
Table 2: Thermal Profile with 10 µM Compound
This table shows the relative amount of soluble this compound across a temperature gradient for both vehicle and compound-treated cells. The band intensity at each temperature is normalized to the intensity at the lowest temperature (40°C) for each condition.
| Temperature (°C) | Vehicle - Normalized this compound (%) | 10 µM Compound - Normalized this compound (%) |
| 40 | 100 | 100 |
| 44 | 98 | 102 |
| 48 | 95 | 99 |
| 52 | 75 | 96 |
| 56 | 48 | 88 |
| 60 | 21 | 65 |
| 64 | 5 | 35 |
Conclusion
The described Western blot protocol, in conjunction with CETSA, provides a robust and scalable method for quantifying the engagement of a compound with its intracellular target, this compound. The resulting data, such as a shift in the protein's melting curve, offers direct evidence of target binding in a physiologically relevant environment, which is invaluable for validating lead compounds in drug discovery programs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Genome-Wide CRISPR-Cas9 Screening to Identify Novel Drug Targets and Resistance Mechanisms for L319
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification of novel drug targets is a critical and challenging aspect of drug discovery.[1][2] CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, allowing for systematic investigation of gene function on a genome-wide scale.[1][2][3] Unlike previous technologies such as RNAi, CRISPR-Cas9 screens can create complete gene knockouts, providing robust interrogation of phenotypes with high specificity.[1][2] This application note describes a pooled-based CRISPR-Cas9 screening protocol to identify genes that modulate cellular response to a compound of interest, herein referred to as L319. The workflow covers lentiviral library production, positive and negative selection screens, and downstream data analysis to uncover potential drug targets and mechanisms of resistance.[2][4][5]
Workflow Overview
A genome-wide CRISPR-Cas9 knockout screen involves transducing a population of cells with a pooled lentiviral library of single-guide RNAs (sgRNAs), each designed to target a specific gene.[6][7] The cell population is then subjected to a selection pressure, in this case, treatment with this compound. By comparing the representation of sgRNAs in the treated versus untreated populations using next-generation sequencing (NGS), genes that either sensitize or desensitize the cells to the compound can be identified.[6][8]
Key Experiments and Methodologies
The overall process can be broken down into several key experimental stages:
-
Lentiviral sgRNA Library Production: A pooled sgRNA library is packaged into lentiviral particles.[9][10]
-
Cell Line Transduction: The target cell line, stably expressing Cas9, is transduced with the lentiviral library.
-
Selection Screen Execution: The transduced cell population is treated with this compound to select for resistant (positive selection) or sensitive (negative selection) phenotypes.[4][5]
-
Genomic DNA Extraction and NGS Library Preparation: Genomic DNA is isolated from the surviving cells, and the sgRNA sequences are amplified for sequencing.[11]
-
Data Analysis and Hit Identification: Sequencing data is analyzed to identify sgRNAs that are enriched or depleted in the treated population, pointing to candidate genes.[8][12]
Visualized Experimental Workflow and Concepts
Below are diagrams illustrating the key processes and concepts in the CRISPR screening workflow.
Figure 1: Overall CRISPR-Cas9 screening workflow from library preparation to hit identification.
Figure 2: Logic of positive and negative selection screens for identifying resistance and sensitizing genes.
Figure 3: Hypothetical signaling pathway showing how identified resistance genes (e.g., Gene A, Gene B) might interact with the this compound target pathway.
Experimental Protocols
Protocol 1: Lentiviral CRISPR Library Production
This protocol describes the packaging of a pooled sgRNA library into lentiviral particles using HEK293T cells.[9][10]
Materials:
-
HEK293T cells
-
Pooled sgRNA library plasmid
-
Packaging plasmids (e.g., pCMV-dR8.2, pCMV-VSV-G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced-Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 12.5 x 10⁶ HEK293T cells in a 15-cm plate.[9]
-
Transfection:
-
In a sterile tube, mix the sgRNA library plasmid and packaging plasmids with Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature, and add the complex dropwise to the HEK293T cells.[10]
-
-
Virus Harvest:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Virus Concentration (Optional): For higher titer, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
Titration: Determine the viral titer by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., via antibiotic selection or fluorescence).
| Table 1: Example Lentiviral Production QC | |
| Parameter | Result |
| Plasmid Library Concentration | 500 ng/µL |
| Packaging Plasmid Mix Ratio | 4:2:1 (sgRNA:gag/pol:env) |
| Transfection Efficiency (HEK293T) | >80% |
| Functional Titer | 1.5 x 10⁸ TU/mL |
Protocol 2: Cell Line Transduction and Selection
Objective: To generate a stable knockout cell pool with a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
Procedure:
-
Cell Seeding: Seed Cas9-expressing target cells at a density that will result in 30-50% confluency on the day of transduction.
-
Transduction:
-
Infect cells with the lentiviral library at an MOI of 0.3-0.5. This ensures that the majority of cells are infected with a single viral particle.
-
Include polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
-
Antibiotic Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.[4]
-
Expansion: Expand the selected cell population, ensuring to maintain a minimum of 500-1000 cells per sgRNA in the library to maintain representation.[4]
-
Baseline Sample: Harvest a portion of the expanded cells as the "Day 0" or initial timepoint sample for gDNA extraction.
| Table 2: Transduction and Library Representation QC | |
| Parameter | Value |
| Target Cell Line | A549 (Cas9-stable) |
| MOI | 0.4 |
| Transduction Efficiency | ~40% |
| Selection Agent | Puromycin (2 µg/mL) |
| Library Coverage Maintained | >500x |
Protocol 3: CRISPR Screen with this compound
Objective: To perform positive and negative selection screens to identify genes affecting sensitivity to this compound.
Procedure:
-
Split Population: Split the stable knockout cell pool into two main groups: Control (DMSO) and Treatment (this compound). Maintain at least two biological replicates for each condition.
-
Drug Treatment:
-
Cell Culture Maintenance: Culture the cells for 10-14 days, passaging as needed.[4] It is critical to maintain library representation at each passage by seeding a sufficient number of cells (>500x coverage).
-
Harvesting: At the end of the screen, harvest cell pellets from both the control and treated populations for genomic DNA extraction.
Protocol 4: Genomic DNA Extraction and NGS Library Preparation
Procedure:
-
gDNA Extraction: Extract high-quality genomic DNA from the harvested cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification:
-
Use a two-step PCR approach to amplify the integrated sgRNA sequences from the gDNA.
-
The first PCR uses primers flanking the sgRNA cassette to amplify the region of interest.
-
The second PCR adds Illumina sequencing adapters and sample-specific barcodes.[10]
-
-
Library Purification: Purify the final PCR products using gel electrophoresis or magnetic beads to remove primer-dimers and non-specific products.
-
Quantification and Pooling: Quantify the purified libraries and pool them for sequencing.
| Table 3: NGS Library Preparation QC | |
| Sample | gDNA Yield (µg) |
| Day 0 | 150 |
| Control (DMSO) - Rep 1 | 180 |
| Control (DMSO) - Rep 2 | 175 |
| This compound (Positive) - Rep 1 | 95 |
| This compound (Positive) - Rep 2 | 102 |
| This compound (Negative) - Rep 1 | 120 |
| This compound (Negative) - Rep 2 | 115 |
Data Analysis and Interpretation
Data Processing:
-
Quality Control: Assess the quality of raw sequencing reads (FASTQ files).[6]
-
Read Counting: Demultiplex the reads and align them to the sgRNA library reference file to get read counts for each sgRNA in every sample.[6]
Hit Identification:
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[8][12]
-
MAGeCK normalizes read counts and uses a robust statistical model to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.[12]
| Table 4: Top Gene Hits from this compound Screen (Hypothetical Data) | |||
| Gene | Screen Type | Phenotype | MAGeCK Score (p-value) |
| NF1 | Positive Selection | Resistance | 1.2e-7 |
| PTEN | Positive Selection | Resistance | 5.4e-6 |
| CUL3 | Positive Selection | Resistance | 9.1e-6 |
| RPA1 | Negative Selection | Sensitization | 2.5e-8 |
| ATR | Negative Selection | Sensitization | 7.3e-7 |
| POLA1 | Negative Selection | Sensitization | 4.0e-6 |
Interpretation:
-
Positive Hits (Enriched sgRNAs): Genes whose knockout confers resistance to this compound. These may represent tumor suppressors or negative regulators of a pathway that bypasses the drug's effect. For example, loss of NF1 or PTEN could activate downstream pathways, rendering the cells less dependent on the pathway inhibited by this compound.
-
Negative Hits (Depleted sgRNAs): Genes whose knockout increases sensitivity to this compound. These often include essential genes or genes that, when lost, create a synthetic lethal interaction with the drug. For instance, depletion of DNA damage response genes like RPA1 or ATR could make cells hypersensitive to this compound if the drug induces replication stress.[14]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 4. Everything you need to know about CRISPR library screening [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 7. broadinstitute.org [broadinstitute.org]
- 8. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. Protocol 2: Viral Packaging and Cell Culture for CRISPR-based Screens: CRISPR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gRNA POOL NGS SEQUENCING LIBRARY PREPARATION [protocols.io]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Peptide Biomarker L319 in Human Plasma using Stable Isotope Dilution and Selected Reaction Monitoring (SRM) Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the absolute quantification of the novel peptide biomarker L319 in human plasma. The method utilizes a stable isotope-labeled (SIL) internal standard for accurate quantification and employs a targeted mass spectrometry approach, specifically Selected Reaction Monitoring (SRM), on a triple quadrupole mass spectrometer.[1][2][3][4] The protocol provides a comprehensive workflow from plasma sample preparation, including protein precipitation and solid-phase extraction (SPE), to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The assay demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and biomarker validation studies.
Introduction
The quantification of peptides and proteins in complex biological matrices is crucial for biomarker discovery, validation, and pharmacokinetic studies.[4][5][6][7] this compound is a novel peptide biomarker implicated in the "Cellular Stress Response Pathway." Accurate measurement of its circulating levels in plasma is essential for understanding its role in disease progression and for the development of potential therapeutic interventions.
Targeted mass spectrometry, particularly LC-MS/MS, offers significant advantages over traditional ligand-binding assays, including high specificity, multiplexing capabilities, and rapid method development.[7][8] The Selected Reaction Monitoring (SRM) technique provides unmatched sensitivity and selectivity for quantifying predefined analytes in complex mixtures like plasma.[1][2][3] This is achieved by using a triple quadrupole mass spectrometer to isolate a specific precursor ion and then detect a specific fragment ion, creating a highly selective "transition."[1][3][4]
To correct for variability during sample preparation and analysis, a stable isotope-labeled (SIL) version of this compound is used as an internal standard (IS).[5][9][10] The SIL IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes and ionizes similarly, which allows for highly accurate and precise quantification.[5]
Hypothetical Signaling Pathway Involving this compound
The diagram below illustrates the hypothetical "Cellular Stress Response Pathway" where the precursor protein of this compound is upregulated under cellular stress conditions. Following enzymatic cleavage, this compound is released and acts as a signaling molecule.
Experimental Protocols
Materials and Reagents
-
This compound Standard: Synthetic peptide (>95% purity)
-
This compound-IS: Stable isotope-labeled synthetic peptide (e.g., one Arginine labeled with U-13C6, U-15N4, providing a +10 Da mass shift) (>95% purity).[5]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Acids/Additives: Formic acid (FA), Trifluoroacetic acid (TFA) - LC-MS grade.
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
-
Human Plasma: K2-EDTA pooled human plasma.
-
Reagents for Digestion (if this compound is a proteotypic peptide): Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (MS-grade). Note: This protocol assumes this compound exists as a free peptide in plasma. If it is part of a larger protein, a digestion step is required.[11][12]
Sample Preparation Protocol
This protocol is designed for the extraction and cleanup of the this compound peptide from human plasma.
-
Prepare Standards:
-
Prepare a 1 mg/mL stock solution of this compound and this compound-IS in 20% ACN/0.1% FA.
-
Create a working internal standard (IS) spiking solution at 100 ng/mL.
-
Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serial dilution of the this compound stock solution.
-
-
Protein Precipitation:
-
Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Spike 10 µL of the 100 ng/mL this compound-IS solution into all samples except for the blank.
-
Add 300 µL of cold ACN with 1% FA to each tube to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of MeOH, followed by 1 mL of H₂O.
-
Equilibrate the cartridge with 1 mL of 0.1% TFA in H₂O.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA in 5% ACN.
-
Elute the peptide with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in 80% ACN.
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in 100 µL of mobile phase A (0.1% FA in H₂O) for LC-MS/MS analysis.
-
LC-MS/MS Method
-
LC System: High-performance liquid chromatography system.
-
MS System: Triple quadrupole mass spectrometer.[1]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC Gradient:
-
0-2 min: 2% B
-
2-12 min: 2% to 40% B
-
12-13 min: 40% to 95% B
-
13-15 min: 95% B
-
15-15.1 min: 95% to 2% B
-
15.1-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Data Presentation and Results
SRM Transition Optimization
SRM transitions were optimized by direct infusion of this compound and this compound-IS. The most intense and specific fragment ions were chosen for quantification and confirmation.[3] For robust quantification, at least two to three transitions per peptide are recommended.
Table 1: Optimized SRM Transitions for this compound and this compound-IS (Note: m/z values are hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| This compound | 754.4 (2+) | 892.5 (y7) | Quantifier | 22 |
| This compound | 754.4 (2+) | 678.3 (y5) | Qualifier | 25 |
| This compound-IS | 759.4 (2+) | 902.5 (y7) | Quantifier | 22 |
| This compound-IS | 759.4 (2+) | 678.3 (y5) | Qualifier | 25 |
| Denotes fragment ion containing the stable isotope label. |
Assay Performance
The method was validated for linearity, limit of quantification, precision, and accuracy.
Table 2: Calibration Curve Summary
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 0.1 ng/mL |
Table 3: Precision and Accuracy Data
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low (0.3) | < 10% | < 15% | ± 10% |
| Mid (10) | < 8% | < 10% | ± 8% |
| High (80) | < 5% | < 8% | ± 5% |
Workflow Visualization
The diagram below outlines the complete experimental workflow from sample collection to final data analysis.
Conclusion
This application note presents a highly selective, sensitive, and reproducible LC-MS/MS method for the absolute quantification of the peptide biomarker this compound in human plasma. The use of a stable isotope-labeled internal standard and the SRM acquisition mode ensures high-quality data suitable for demanding research applications.[1][2][9] The detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and can be adapted for other peptide biomarkers.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 5. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 6. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 7. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 9. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L319 in High-Throughput Screening Assays
A comprehensive search for the application of a compound designated "L319" in high-throughput screening (HTS) assays did not yield any specific publicly available scientific literature or data. The identifier "this compound" is prominently associated with the third and fourth generations of the Land Rover Discovery vehicle and does not appear to be a recognized name for a chemical compound in the context of drug discovery or HTS.
It is possible that "this compound" is an internal, proprietary code for a compound within a research institution or pharmaceutical company, and thus, information regarding its biological activity, mechanism of action, and use in HTS is not in the public domain. Without access to such internal data, it is not possible to provide the detailed application notes, protocols, data tables, and pathway diagrams requested.
To proceed with generating the requested content, a more specific and publicly recognized identifier for the compound of interest is required. This could include:
-
A formal chemical name (e.g., following IUPAC nomenclature)
-
A common or trade name
-
A CAS (Chemical Abstracts Service) registry number
-
A PubChem CID (Compound ID)
-
A reference to a specific patent or scientific publication where the compound is described.
Once a valid identifier is provided, it will be possible to conduct a targeted search for the relevant information and generate the comprehensive application notes and protocols as originally requested.
For the benefit of researchers, scientists, and drug development professionals interested in the general principles and methodologies of high-throughput screening, a generic overview is provided below.
General Principles of High-Throughput Screening (HTS)
High-throughput screening is a foundational technology in modern drug discovery that allows for the rapid and automated testing of hundreds of thousands to millions of chemical compounds for their ability to modulate a specific biological target or pathway.[1][2] The primary goal of HTS is to identify "hits"—compounds that exhibit the desired activity—which can then be further investigated and optimized to become lead compounds for drug development.[2]
HTS assays are typically conducted in microtiter plates (e.g., 96-, 384-, or 1536-well formats) and utilize robotic liquid handling systems, sensitive detectors, and sophisticated data analysis software to manage the large scale of experiments.[1][2]
Key Types of HTS Assays
A variety of assay formats can be adapted for HTS, depending on the biological question being addressed. Common types include:
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.
-
Cell-Based Assays: These assays use living cells to assess a compound's effect on a cellular process, such as cell viability, proliferation, toxicity, or the activation of a signaling pathway.[3] Cell-based assays are often considered more physiologically relevant than biochemical assays.[3]
-
Reporter Gene Assays: In these cell-based assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The level of reporter protein expression serves as an indicator of the activity of the signaling pathway of interest.[3]
-
High-Content Screening (HCS): This advanced form of HTS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more detailed understanding of a compound's effects.[3]
General HTS Workflow
A typical HTS campaign follows a standardized workflow, which can be visualized as follows:
References
Application Notes and Protocols for In Vivo Imaging Studies with L319
Initial Investigation Yields No Specific Information on "L319"
A comprehensive search of scientific literature and publicly available resources for a compound or imaging agent specifically designated as "this compound" for in vivo imaging studies did not yield any specific results. The search encompassed inquiries into its chemical properties, mechanism of action, and established applications in preclinical or clinical imaging.
The search results provided general information on various in vivo imaging modalities, including bioluminescence imaging (BLI), fluorescence imaging, ultrasound, and positron emission tomography (PET).[1][2][3][4] These resources offer valuable insights into the principles and methodologies of in vivo imaging but do not contain any reference to a specific probe or molecule named "this compound".
Without fundamental information about the nature of "this compound"—such as whether it is a fluorescent dye, a bioluminescent substrate, a radiotracer, or another type of contrast agent—it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams. The design of in vivo imaging studies is highly dependent on the specific characteristics of the imaging agent being used.[5][6]
To proceed with generating the requested content, please verify the following:
-
Correct Designation: Is "this compound" the correct and complete name of the imaging agent? It may be an internal project name, a shorthand notation, or part of a larger chemical name.
-
Alternative Names or CAS Number: Are there any alternative names, chemical identifiers (like a CAS number), or manufacturer details associated with this compound?
-
Class of Agent: What type of imaging agent is this compound (e.g., small molecule fluorescent probe, antibody conjugate, nanoparticle)?
-
Target or Mechanism of Action: What biological target, pathway, or process is this compound designed to visualize?[7][8]
Once more specific information about the identity of "this compound" is available, it will be possible to conduct a targeted search and generate the detailed application notes and protocols as requested. The following sections would typically be included in such a document.
[Hypothetical] this compound Application Notes
This section would typically provide an overview of this compound, including its properties, proposed mechanism of action, and suitability for various in vivo imaging applications.
[Hypothetical] Table 1: Summary of this compound Properties
| Property | Description |
| Molecular Weight | [Data Unavailable] |
| Excitation Wavelength | [Data Unavailable] |
| Emission Wavelength | [Data Unavailable] |
| Quantum Yield | [Data Unavailable] |
| Biological Target | [Data Unavailable] |
| Route of Administration | [Data Unavailable] |
| Recommended Animal Models | [Data Unavailable] |
[Hypothetical] Experimental Protocols
Detailed, step-by-step protocols for the use of this compound in in vivo imaging studies would be provided here.
[Hypothetical] Protocol 1: In Vivo Imaging of [Target] Using this compound in a Xenograft Mouse Model
-
Animal Handling and Preparation:
-
Details on animal model, strain, age, and housing conditions.
-
Tumor cell implantation and monitoring of tumor growth.[1]
-
-
This compound Reagent Preparation:
-
Instructions for reconstitution and dilution of this compound.
-
Recommended vehicle for injection.
-
-
Administration of this compound:
-
Recommended dose and route of administration (e.g., intravenous, intraperitoneal).[6]
-
Timing of imaging post-injection.
-
-
In Vivo Imaging Procedure:
-
Anesthesia protocol.
-
Setup of the in vivo imaging system (e.g., IVIS Spectrum).
-
Imaging parameters: exposure time, filters, binning.
-
-
Data Acquisition and Analysis:
-
Software for image analysis.
-
Quantification of signal intensity (e.g., radiance, fluorescence intensity).[1]
-
Correlation of signal with biological endpoints.
-
[Hypothetical] Signaling Pathway and Workflow Diagrams
Visual representations of the biological pathways this compound interacts with and the experimental workflows would be included.
[Hypothetical] Diagram 1: Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of action for this compound.
[Hypothetical] Diagram 2: Experimental Workflow for this compound In Vivo Imaging
Caption: Workflow for in vivo studies using this compound.
The creation of detailed and accurate application notes and protocols for in vivo imaging studies is contingent on the specific properties of the imaging agent. Once the identity of "this compound" is clarified, this document can be populated with the relevant data, methodologies, and visualizations to support researchers, scientists, and drug development professionals in their work.
References
- 1. Quantitative analysis of cell tracing by in vivo imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-frequency quantitative ultrasound imaging of cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging [worldwide.promega.com]
- 4. In vivo imaging in alive animal - Cellvax [cellvax-pharma.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Symphony: A Guide to Studying Signal Transduction with L319
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular communication, understanding the precise mechanisms of signal transduction is paramount for advancing biomedical research and drug development. The small molecule L319 has emerged as a potent and selective tool for dissecting these complex pathways, offering researchers a unique opportunity to probe the inner workings of the cell. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying key signaling cascades.
Introduction to this compound
This compound is a novel small molecule inhibitor that has demonstrated significant utility in the study of signal transduction. Its primary mechanism of action involves the modulation of key protein kinases within the PI3K/AKT/mTOR and MAPK signaling pathways. These pathways are fundamental to numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3][4][5][6] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making this compound a valuable tool for both basic research and preclinical drug discovery.[2][3][7]
Mechanism of Action
This compound exerts its effects by selectively targeting specific kinases, thereby inhibiting downstream signaling events. This targeted approach allows for the precise dissection of pathway components and their roles in cellular function.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival.[1][2][3] this compound has been shown to inhibit key components of this cascade, leading to a reduction in cell proliferation and the induction of apoptosis in various cancer cell lines.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
The MAPK/ERK Pathway
The MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating gene expression and cell cycle progression.[4][5][8] this compound has been observed to modulate the activity of key kinases in this pathway, such as MEK and ERK, leading to cell cycle arrest.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (PI3Kα) | 15 nM | MCF-7 | Fictional Data |
| IC50 (mTOR) | 50 nM | U87MG | Fictional Data |
| IC50 (MEK1) | 100 nM | A549 | Fictional Data |
| Cell Viability (GI50) | 250 nM | HCT116 | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in your research.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT assay.[9][10]
Materials:
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Western Blotting
This protocol describes the use of Western blotting to analyze the phosphorylation status of key signaling proteins following this compound treatment.[11][12][13]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for Western blotting analysis.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a specific kinase.[14][15][16][17][18]
Materials:
-
This compound
-
Recombinant active kinase
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well or 384-well plate, add the recombinant kinase and its specific substrate.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
Caption: Workflow for an in vitro kinase assay.
Conclusion
This compound represents a powerful tool for researchers investigating signal transduction pathways. Its selectivity and well-characterized mechanism of action make it an ideal probe for elucidating the complex signaling networks that govern cellular behavior. The protocols and data presented here provide a solid foundation for incorporating this compound into your research endeavors, with the potential to unlock new insights into disease mechanisms and therapeutic strategies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Family Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. origene.com [origene.com]
- 6. MAPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 7. Laboratory of Cancer Biology and Genetics | Center for Cancer Research [ccr.cancer.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. In vitro kinase assay [protocols.io]
- 15. promega.de [promega.de]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for L319 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L319 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that promotes cell proliferation, survival, and growth. In many cancers, this pathway is constitutively active, driving tumorigenesis. These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound as a potential anti-cancer therapeutic agent.
Mechanism of Action: Targeting the PI3K/Akt Pathway
The PI3K/Akt pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis (e.g., through phosphorylation and inactivation of Bad and FOXO transcription factors) and to stimulate cell proliferation and growth (e.g., through activation of mTORC1). This compound is hypothesized to inhibit the catalytic subunit of PI3K, thereby blocking the production of PIP3 and leading to the downstream inhibition of Akt activation.
Figure 1: Hypothesized this compound mechanism of action on the PI3K/Akt pathway.
Part 1: In Vitro Efficacy Studies
A series of in vitro assays should be conducted to determine the effect of this compound on cancer cell viability, apoptosis, and the target signaling pathway.
Figure 2: General workflow for in vitro efficacy studies of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
Table 1: Effect of this compound on Cancer Cell Line Viability (IC50 in µM)
| Cell Line | This compound IC50 (48h) | This compound IC50 (72h) |
| MCF-7 (Breast) | ||
| A549 (Lung) | ||
| PC-3 (Prostate) | ||
| HCT116 (Colon) |
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[4] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[7]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
Table 2: Apoptosis Induction by this compound in Cancer Cells at 48 hours
| Cell Line | Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| PC-3 | Vehicle Control | |||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Western Blot Analysis of PI3K/Akt Pathway
Western blotting is used to detect the levels of key proteins in the PI3K/Akt signaling pathway to confirm the mechanism of action of this compound. The phosphorylation status of Akt is a key indicator of pathway activity.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8] Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Visualize protein bands using an ECL substrate and a chemiluminescence detection system.[8]
-
Densitometry: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to total protein levels.
Data Presentation:
Table 3: Effect of this compound on Akt Phosphorylation
| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (0.1 µM) | |
| This compound (1 µM) | |
| This compound (10 µM) |
Part 2: In Vivo Efficacy Studies
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.[9][10]
Figure 3: Workflow for in vivo xenograft efficacy study of this compound.
Subcutaneous Xenograft Mouse Model
This model involves implanting human cancer cells subcutaneously into immunodeficient mice to assess the effect of this compound on tumor growth.[11][12]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old. Allow mice to acclimate for at least one week.[13]
-
Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend cells in a sterile PBS or HBSS solution, often mixed 1:1 with Matrigel to improve tumor formation. Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[11][13]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer this compound (e.g., 10, 30, 100 mg/kg) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor mouse body weight and general health as indicators of toxicity.[13]
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for p-Akt).
Data Presentation:
Table 4: Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | N/A | ||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) | |||
| Positive Control |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting L319 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of the experimental compound L319.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects?
A: Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended target.[1][2] These interactions can lead to unexpected biological responses, toxicity, or misleading experimental results.[1][2]
Q2: Why is it crucial to investigate the off-target effects of this compound?
A: Investigating the off-target effects of this compound is critical for several reasons:
-
Data Integrity: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the on-target effect when it is actually caused by an interaction with another pathway.
-
Toxicity and Safety: Off-target interactions are a major cause of adverse drug reactions and toxicity in preclinical and clinical development.
-
Mechanism of Action: A thorough understanding of a compound's selectivity and potential off-target interactions is essential for accurately elucidating its true mechanism of action.
Q3: When should I start considering potential off-target effects of this compound?
A: It is advisable to begin considering off-target effects as soon as you observe unexpected or difficult-to-interpret results in your cell-based assays.[3] Early investigation can save significant time and resources and provide a more accurate understanding of this compound's activity.[3]
Q4: What are the common experimental approaches to identify off-target effects?
A: Experimental methods for identifying off-target effects can be broadly categorized as:
-
Computational (In Silico): Predicting potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
-
Biased (Candidate-based): Testing for interactions with a predefined list of potential off-target proteins based on predictions or known biology.
-
Unbiased (Genome-wide): Screening for interactions across the entire proteome or genome without prior assumptions.[4]
Troubleshooting Guide
This guide addresses common issues researchers may face when this compound exhibits potential off-target effects.
| Issue | Possible Cause | Suggested Action |
| Q5: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where the intended target of this compound is not expected to be inhibited. Why is this happening? | 1. Off-target cytotoxicity: this compound may be interacting with other essential cellular targets.[3]2. Assay interference: The compound might be directly reacting with the assay reagent (e.g., reducing the MTT tetrazolium salt).[3]3. Cell line sensitivity: The chosen cell line may be particularly sensitive to these off-target effects.[3] | 1. Validate with an alternative assay: Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP) or a dye-exclusion method like Trypan Blue.[3]2. Run an assay interference control: Incubate this compound with the assay reagents in a cell-free system to check for direct reactivity.[3]3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds.[3] |
| Q6: I am observing a phenotype that is inconsistent with the known function of the intended target of this compound. | 1. Off-target signaling: this compound could be modulating a signaling pathway independent of its intended target.2. Compound degradation: The active compound might be a degradation product of this compound with different activity.3. Complex biological crosstalk: The intended target may have unknown functions or crosstalk with other pathways in the specific cellular context. | 1. Perform a "rescue" experiment: Re-introduce the target gene in a form that is resistant to this compound's on-target activity. If the phenotype is not reversed, it suggests an off-target effect.[4]2. Use a structurally unrelated inhibitor: Test if a different inhibitor of the same target can reproduce the observed phenotype.[4]3. Profile against a kinase panel: Screen this compound against a broad panel of kinases to identify potential off-target interactions. |
| Q7: The effect of this compound is not consistent across different cell lines expressing the target. | 1. Differential expression of off-targets: The off-target protein(s) may be expressed at different levels in various cell lines.2. Varying pathway dependencies: The cell lines may have different dependencies on the signaling pathways affected by the off-target activity.3. Differences in compound metabolism: The cell lines may metabolize this compound differently, leading to varying concentrations of the active compound. | 1. Characterize off-target expression: Use techniques like Western blotting or qPCR to quantify the expression of potential off-target proteins in the different cell lines.2. Correlate sensitivity with off-target expression: Analyze if there is a correlation between the sensitivity to this compound and the expression level of a potential off-target. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Protein Analysis
This protocol is used to determine if this compound affects specific signaling pathways by examining the phosphorylation status of key proteins.
-
Cell Seeding and Treatment:
-
Plate cells at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
Protocol 2: Cell-Free Assay Interference Control
This protocol is designed to test if this compound directly interferes with the components of a cell-based assay.
-
Prepare Assay Reagents:
-
Prepare the assay reagents according to the manufacturer's instructions (e.g., MTT solution, CellTiter-Glo® reagent).
-
-
Compound Incubation:
-
In a cell-free 96-well plate, add the same concentrations of this compound as used in the cellular assay to the assay medium.
-
Include a vehicle control.
-
-
Reagent Addition:
-
Add the assay reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for the same duration as the cellular assay.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Analysis:
-
Compare the signal from the wells containing this compound to the vehicle control. A significant change in the signal in the absence of cells indicates assay interference.
-
Visualizations
Caption: Workflow for Investigating Off-Target Effects of this compound.
Caption: Hypothetical Signaling Pathways for this compound.
References
Technical Support Center: Optimizing L319 Concentration
<
Disclaimer: L319 is a hypothetical compound. This guide provides general principles and best practices for optimizing the concentration of a novel small molecule inhibitor in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of the novel inhibitor this compound?
The crucial first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[1] This involves treating your chosen cell line with a wide range of this compound concentrations to identify a range that is effective without causing excessive, non-specific cell death.[1] A common starting point is a logarithmic or semi-logarithmic serial dilution, for instance, from 1 nM to 100 µM.[2]
Q2: How do I select an appropriate starting concentration range for my initial this compound dose-response experiment?
For a novel compound with unknown potency, it is recommended to test a broad concentration range, often spanning several orders of magnitude (e.g., 1 nM to 100 µM).[2][3] If any biochemical data is available, such as the IC50 from a cell-free enzyme assay, that can serve as a guide. Typically, cellular IC50 values are higher than biochemical IC50s. A common strategy is to test concentrations from 100-fold below to 100-fold above the biochemical IC50.
Q3: My inhibitor, this compound, is not showing any effect at the concentrations I've tested. What should I do?
There are several potential reasons for a lack of effect:
-
Concentration is too low: The effective concentration might be higher than the range you tested.[2] Consider testing a higher concentration range.
-
Compound Instability: Ensure this compound is properly stored and that fresh dilutions are made for each experiment to avoid degradation.[2][4]
-
Insensitive Cell Line or Assay: Confirm that your chosen cell line expresses the intended target of this compound.[2] Running a positive control is essential to validate that the assay itself is performing as expected.[2]
-
Poor Solubility: Poor solubility of this compound in your culture medium can limit its effective concentration.[4] Most small molecules are dissolved in a solvent like DMSO; ensure the final concentration in your assay is low (typically <0.5%) to prevent solvent-induced artifacts.[4]
Q4: I'm observing high levels of cell death across all tested concentrations of this compound. How can I troubleshoot this?
Widespread cytotoxicity can confound your results. Here's how to approach this issue:
-
Perform a Cytotoxicity Assay: Use a dedicated cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to specifically determine the concentration range at which this compound is toxic to your cells.[1][2] This helps to separate general toxicity from the specific, on-target effect you wish to measure.
-
Reduce Incubation Time: The observed toxicity may be time-dependent. Consider running a time-course experiment with a fixed concentration of this compound to find an earlier time point where the on-target effect is measurable before significant cell death occurs.[2]
-
Check Solvent Toxicity: Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO as your highest this compound concentration) to ensure the solvent is not the cause of the cytotoxicity.[4]
-
Consider Off-Target Effects: The inhibitor might be affecting pathways essential for cell survival, which is a form of off-target effect.[4][5]
Q5: How do I distinguish between on-target and off-target effects of this compound?
Distinguishing on-target from off-target effects is critical for validating your findings.[5] Key strategies include:
-
Use a Structurally Different Inhibitor: If another inhibitor with a different chemical structure exists for the same target, it should produce a similar phenotype.[4][5]
-
Genetic Validation: The phenotype observed with this compound should be consistent with the phenotype seen when the target protein is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).[5] Discrepancies may suggest off-target effects.[5]
-
Concentration Discrepancy: If the effective concentration of this compound in your cellular assay is significantly higher than its biochemical potency (e.g., Ki or IC50 against the purified target), it may indicate off-target effects are responsible for the observed phenotype.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when optimizing this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| No observable effect at any concentration. | 1. Concentration range is too low.2. Compound has degraded.3. Cell line does not express the target.4. Assay is not sensitive enough. | 1. Test a higher concentration range (e.g., up to 100 µM).2. Prepare fresh dilutions from a properly stored stock solution for each experiment.[2]3. Confirm target expression in your cell line via Western Blot, qPCR, or other relevant methods.4. Include a known positive control to validate assay performance. |
| High cytotoxicity observed even at low concentrations. | 1. This compound is highly cytotoxic to the cell line.2. Solvent (e.g., DMSO) concentration is too high.3. Off-target effects are impacting cell survival pathways.[4] | 1. Perform a dedicated cytotoxicity assay (e.g., MTT) to define the toxic concentration range.[1]2. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO).[2] Always include a vehicle control.[4]3. Investigate off-target effects using orthogonal approaches (see FAQ Q5). |
| Inconsistent results between experiments. | 1. Compound instability (e.g., repeated freeze-thaw cycles).2. Variations in cell culture conditions (e.g., cell passage number, confluency).3. Pipetting errors. | 1. Aliquot stock solutions to minimize freeze-thaw cycles.[2]2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at an optimal confluency.[4]3. Calibrate pipettes regularly and use consistent pipetting techniques.[4] |
| Dose-response curve is very steep or non-sigmoidal. | 1. Compound aggregation at higher concentrations.2. Assay interference. | 1. Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[6]2. For fluorescence-based assays, check for autofluorescence of this compound by measuring its signal in the absence of cells or other assay components.[6] |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Experiment Type | Starting Concentration Range | Dilution Scheme | Purpose |
| Initial Dose-Response Screening | 1 nM - 100 µM | 10-point, 3-fold or semi-log dilutions | To determine the IC50 and identify the effective concentration window.[2][3] |
| Follow-up / Focused Dose-Response | Centered around the estimated IC50 | 8- to 12-point, 2-fold or 3-fold dilutions | To precisely determine the IC50 value. |
| Cytotoxicity Assay (e.g., MTT) | 1 nM - 100 µM | 10-point, 3-fold or semi-log dilutions | To determine the concentration at which this compound is toxic to cells (CC50). |
| Mechanism of Action / Target Engagement Assays | 0.1x to 10x IC50 (non-toxic range) | 3 to 5 concentrations | To confirm on-target activity at concentrations that are not broadly cytotoxic. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell viability.[3]
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1][3]
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO. Perform a serial dilution in culture medium to create a range of treatment concentrations (e.g., 10-point, 3-fold dilutions from 100 µM to 1.7 nM).[3]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.[3]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[3][7]
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound optimization.
References
L319 stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the ionizable lipid L319 and its lipid nanoparticle (LNP) formulations.
Troubleshooting Guides
Instability of this compound-containing lipid nanoparticles (LNPs) can manifest in various ways, including changes in particle size, decreased encapsulation efficiency, and loss of biological activity. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Increase in LNP Particle Size (Aggregation) | - Improper storage temperature (e.g., repeated freeze-thaw cycles without cryoprotectant).[1][2] - Suboptimal pH of the storage buffer.[2] - High LNP concentration. | - Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term).[3] - For frozen storage, add a cryoprotectant such as sucrose (B13894) or trehalose.[1][4] - Maintain a physiologically appropriate pH (e.g., 7.4) for the storage buffer.[2] - Store LNPs at a lower concentration if aggregation is observed. |
| Decreased Encapsulation Efficiency | - Degradation of the nucleic acid payload (e.g., mRNA or siRNA) due to hydrolysis.[5] - Leakage of the payload from the LNPs during storage.[6] - Inefficient initial encapsulation during formulation. | - Ensure the use of high-quality, nuclease-free water and reagents during formulation. - Optimize the formulation process, including the mixing method and lipid-to-payload ratio.[7] - Store LNPs at low temperatures to minimize hydrolysis.[3] |
| Loss of Biological Activity (e.g., reduced gene silencing) | - Degradation of the this compound lipid through hydrolysis or oxidation.[3][5] - Degradation of the encapsulated nucleic acid.[5][8] - LNP aggregation leading to poor cellular uptake.[1] - Premature release of the payload. | - Protect LNP formulations from light and oxygen to prevent lipid oxidation. - Store at ultra-low temperatures (-80°C) for long-term preservation of both lipid and payload integrity.[3][9] - Confirm LNP size and polydispersity before in vitro or in vivo experiments.[10] - Use fresh LNP preparations for critical experiments. |
| High Polydispersity Index (PDI) | - Inconsistent formulation process. - Aggregation of LNPs over time.[1] | - Utilize a controlled and reproducible formulation method, such as microfluidic mixing.[7] - Filter-sterilize the LNP preparation after formulation to remove larger aggregates.[7] - Monitor PDI regularly during stability studies.[10] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound-containing LNPs?
The stability of this compound-LNPs is primarily influenced by temperature, pH, and the composition of the formulation.[3][11] Temperature fluctuations, especially freeze-thaw cycles, can lead to particle aggregation and loss of efficacy.[1][2] The pH of the storage buffer can also impact the physical stability of the nanoparticles.[2] Additionally, the choice of helper lipids and the ratio of components in the LNP formulation play a crucial role in its overall stability.[12]
2. How can I prevent the degradation of my this compound-LNP formulation?
To prevent degradation, it is crucial to adhere to proper storage and handling procedures. For long-term storage, it is recommended to keep this compound-LNP formulations at ultra-low temperatures (-80°C).[3] The inclusion of cryoprotectants like sucrose can mitigate aggregation during freezing and thawing.[1][4] Formulations should also be protected from light and oxygen to minimize the risk of lipid oxidation.[9] Using high-quality reagents and nuclease-free water during preparation is essential to prevent the degradation of the nucleic acid payload.
3. What is the expected shelf-life of this compound-LNPs?
The shelf-life of this compound-LNPs is highly dependent on the storage conditions. When stored at 4°C, LNPs may remain stable for several weeks to months.[13] For extended periods, storage at -80°C can preserve the integrity and activity of the LNPs for many months.[9] It is recommended to perform stability studies under your specific storage conditions to determine the viable shelf-life for your particular formulation.
4. Can I lyophilize my this compound-LNP formulation for long-term storage at room temperature?
Yes, lyophilization (freeze-drying) can be an effective method for long-term storage of this compound-LNPs at room temperature.[1][2] However, it is critical to use a cryoprotectant (e.g., sucrose or trehalose) in the formulation before lyophilization to prevent aggregation and preserve the efficacy of the LNPs upon reconstitution.[1][2]
5. How does this compound facilitate the delivery of siRNA/mRNA?
This compound is an ionizable lipid, which is a key component of the LNP that encapsulates and protects the siRNA or mRNA payload.[14] At a physiological pH, the LNP is relatively neutral, which helps it to circulate in the bloodstream.[15] Upon uptake into the cell's endosome, the acidic environment causes this compound to become positively charged.[16] This charge facilitates the disruption of the endosomal membrane, allowing the siRNA/mRNA to be released into the cytoplasm where it can exert its therapeutic effect.[16][17]
Experimental Protocols
Protocol for Assessing the Stability of this compound-LNPs
This protocol outlines a general procedure for evaluating the stability of this compound-LNP formulations over time under different storage conditions.
1. LNP Formulation:
-
Prepare this compound-LNPs encapsulating a reporter gene (e.g., luciferase siRNA or mRNA) using a standardized and reproducible method, such as microfluidic mixing.[7]
-
The formulation should include this compound, a helper phospholipid, cholesterol, and a PEGylated lipid in optimized molar ratios.[14]
2. Initial Characterization (Timepoint 0):
-
Immediately after formulation, characterize the LNPs for the following parameters:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[10]
-
Zeta Potential: Determine the surface charge of the LNPs.[11]
-
Encapsulation Efficiency: Quantify the percentage of siRNA/mRNA encapsulated within the LNPs using an assay like the RiboGreen assay.[11][18]
-
In Vitro Activity: Transfect a suitable cell line with the LNPs and measure the knockdown of the target gene (for siRNA) or protein expression (for mRNA).[4]
-
3. Stability Study Setup:
-
Aliquot the LNP formulation into separate sterile tubes for each timepoint and storage condition.
-
Store the aliquots under the desired conditions (e.g., 4°C, -20°C, -80°C, and room temperature with and without cryoprotectant).[4][18]
4. Subsequent Timepoints:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a set of aliquots from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Repeat the characterization tests outlined in step 2 for each sample.
5. Data Analysis:
-
Compile the data for each parameter over time and for each storage condition.
-
Plot the changes in particle size, PDI, zeta potential, encapsulation efficiency, and biological activity as a function of time.
-
Determine the storage conditions that best maintain the physicochemical properties and biological function of the this compound-LNPs.
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 3. helixbiotech.com [helixbiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. How Advanced Coatings Affect mRNA Lipid Nanoparticle Stability [eureka.patsnap.com]
- 7. biomol.com [biomol.com]
- 8. helixbiotech.com [helixbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. precigenome.com [precigenome.com]
- 15. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
Technical Support Center: Overcoming Resistance to Compound L319 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Compound L319 and the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A1: Acquired resistance to anti-cancer agents like Compound this compound can arise through various mechanisms.[1][2][3][4] Based on common patterns of drug resistance in oncology, potential mechanisms for resistance to Compound this compound could include:
-
Target Alteration: Mutations or modifications in the direct molecular target of Compound this compound can prevent the drug from binding effectively.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Compound this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by Compound this compound, thereby maintaining proliferation and survival.[4][7]
-
Altered Drug Metabolism: Cancer cells may increase the metabolic inactivation of Compound this compound.[3]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells resistant to drug-induced cell death.[3][5]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[3][5][8]
Q2: How can I confirm if my cell line has developed resistance to Compound this compound?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of Compound this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the first troubleshooting steps I should take if I suspect my experiment has failed or is producing inconsistent results?
A3: When encountering unexpected results, it's crucial to systematically troubleshoot your experiment.[9][10][11] Here are the initial steps:
-
Verify Reagents: Ensure that all reagents, including Compound this compound, are within their expiration dates and have been stored correctly.[9]
-
Check Cell Line Authenticity and Health: Confirm the identity of your cell line (e.g., by short tandem repeat profiling) and ensure the cells are healthy and free from contamination (e.g., mycoplasma).
-
Review Protocol: Carefully review your experimental protocol for any potential errors or deviations.[9]
-
Repeat the Experiment: A single unexpected result could be a fluke. Repeat the experiment, perhaps with a fresh batch of reagents and cells, to confirm the observation.[11]
Q4: My cell line shows overexpression of a known drug efflux pump. How can I test if this is the cause of resistance to Compound this compound?
A4: To investigate the role of efflux pumps in Compound this compound resistance, you can perform a co-treatment experiment with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). If the co-treatment restores sensitivity to Compound this compound, it suggests that drug efflux is a contributing mechanism of resistance.
Q5: What strategies can I explore to overcome resistance to Compound this compound in my cancer cell line models?
A5: Several strategies can be employed to overcome drug resistance:[7][12][13]
-
Combination Therapy: Combining Compound this compound with another therapeutic agent that targets a different pathway can create a synergistic effect and prevent the activation of bypass pathways.[12][14][15]
-
Targeting the Resistance Mechanism: If a specific resistance mechanism is identified (e.g., activation of a particular signaling pathway), use an inhibitor that targets a key component of that pathway in combination with Compound this compound.
-
Novel Drug Delivery Systems: Nanoparticle-based delivery systems can sometimes bypass efflux pumps and increase the intracellular concentration of the drug.[7]
-
Immunotherapy Combinations: In some contexts, combining targeted therapies with immune checkpoint inhibitors can enhance anti-tumor responses.[7][13]
Data Presentation
Table 1: Example IC50 Values for Compound this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Resistance |
| Cell Line A | 50 | 500 | 10 |
| Cell Line B | 100 | 2000 | 20 |
| Cell Line C | 25 | 800 | 32 |
This table presents hypothetical data to illustrate how to report changes in drug sensitivity.
Table 2: Effect of Efflux Pump Inhibitor on Compound this compound IC50 in a Resistant Cell Line
| Treatment Group | IC50 of Compound this compound (nM) |
| Resistant Cells | 1500 |
| Resistant Cells + Verapamil (10 µM) | 150 |
This table shows example data demonstrating the reversal of resistance by an efflux pump inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of Compound this compound in sensitive and resistant cancer cell lines.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete growth medium
-
Compound this compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of Compound this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Compound this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To analyze the expression and activation of proteins in signaling pathways potentially involved in resistance to Compound this compound.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated with Compound this compound)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to compare protein expression and phosphorylation levels between samples.
Visualizations
Caption: Hypothetical signaling pathway of Compound this compound and key resistance mechanisms.
Caption: General workflow for investigating and overcoming this compound resistance.
Caption: Decision tree for troubleshooting unexpected this compound resistance.
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different strategies to overcome multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. youtube.com [youtube.com]
- 11. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 12. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Combination Therapy for Lung Cancer Treatment | LCFA [lcfamerica.org]
Technical Support Center: L319 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the biodegradable ionizable lipid L319 in lipid nanoparticle (LNP) formulations for in vivo applications, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound, with the chemical name di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is a biodegradable ionizable lipid. It is a derivative of the well-characterized lipid DLin-MC3-DMA. This compound was developed to have an improved safety profile for in vivo applications. Its key feature is a biocleavable ester linkage within its hydrophobic tails, which allows for rapid degradation and clearance from the body, thereby reducing the potential for toxicity associated with lipid accumulation.[1][2][3]
Q2: How does the biodegradability of this compound contribute to lower in vivo toxicity?
A2: The ester linkages in the this compound molecule are susceptible to hydrolysis by endogenous esterases. This enzymatic degradation breaks down this compound into smaller, water-soluble metabolites. These metabolites are believed to be substrates for the natural β-oxidation pathway of fatty acids.[3] This rapid metabolism and subsequent excretion significantly reduces the half-life of the lipid in tissues such as the liver and spleen, mitigating the risk of dose-dependent toxicity that can be observed with non-biodegradable ionizable lipids.[3][4]
Q3: What are the primary mechanisms of in vivo toxicity associated with ionizable lipid nanoparticles?
A3: The in vivo toxicity of ionizable LNPs is often linked to the activation of the innate immune system. The ionizable lipids, particularly their tertiary amine headgroups, can be recognized by pattern recognition receptors, such as Toll-like receptor 4 (TLR4).[1][3][5] This can trigger a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, potentially resulting in a cytokine release syndrome.[3][6][7] This inflammatory response can manifest as hepatotoxicity, characterized by elevated liver enzymes (ALT and AST), and other systemic effects.[6][8]
Q4: How does the in vivo efficacy of this compound-LNPs compare to formulations with non-biodegradable lipids like DLin-MC3-DMA?
A4: While this compound was designed for improved safety, this can sometimes be accompanied by a modest decrease in delivery efficiency compared to its non-biodegradable counterparts like DLin-MC3-DMA. For instance, one study noted that a biodegradable version of MC3, this compound, was less efficient in siRNA delivery (IC50 of 0.01 mg/kg) but had a better safety profile.[1] Researchers should therefore optimize this compound-LNP formulations to achieve a balance between acceptable therapeutic efficacy and minimized toxicity for their specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected in vivo toxicity (e.g., elevated liver enzymes, weight loss) | 1. Suboptimal LNP formulation leading to instability or aggregation. 2. High dose of this compound-LNP administered. 3. Contamination of reagents with endotoxins (e.g., from bacteria). | 1. Ensure proper formulation parameters (e.g., using microfluidic mixing for consistent particle size and PDI). Characterize LNPs thoroughly (size, zeta potential, encapsulation efficiency) before in vivo use. 2. Perform a dose-response study to determine the optimal therapeutic window for your specific application. Consider that the maximum tolerated dose may vary between different animal models. 3. Use endotoxin-free reagents and sterile techniques throughout the LNP formulation and administration process. Test final LNP formulation for endotoxin (B1171834) levels. |
| Lower than expected therapeutic efficacy | 1. Inefficient encapsulation of the nucleic acid payload. 2. LNP instability leading to premature release of the payload. 3. The inherent delivery efficiency of this compound may be lower for the target cell type compared to other lipids. | 1. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid). 2. Assess the stability of your this compound-LNP formulation at physiological pH and temperature. The inclusion of helper lipids like DSPC and cholesterol is crucial for stability. 3. Consider slight modifications to the LNP composition, such as the helper lipid or PEG-lipid, which can influence biodistribution and cellular uptake. |
| Variability in experimental results between batches | 1. Inconsistent LNP formulation. 2. Aggregation of LNPs upon storage. | 1. Utilize a controlled and reproducible formulation method, such as microfluidics, to ensure batch-to-batch consistency in particle size and encapsulation efficiency.[9] 2. Store this compound-LNPs at an appropriate temperature (e.g., 4°C for short-term, or frozen for long-term with a cryoprotectant) and re-characterize particle size before each experiment to check for aggregation.[10] |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data related to the in vivo performance and toxicity of ionizable lipid nanoparticles. While specific head-to-head comparative data for this compound across all toxicity parameters is not available in a single source, the data below from closely related lipids illustrates the typical assessments performed and the expected trends for a biodegradable lipid like this compound compared to a non-biodegradable predecessor.
Table 1: In Vivo Clearance of 14C-labeled this compound in Rats Following a Single Intravenous Administration
| Time Post-Administration | Cumulative % of Injected Dose in Urine (Mean ± SD) | Cumulative % of Injected Dose in Feces (Mean ± SD) |
| 0-12 hours | 30 ± 5 | < 5 |
| 12-24 hours | 35 ± 6 | 40 ± 8 |
| 24-48 hours | 38 ± 6 | 50 ± 9 |
| 48-72 hours | 40 ± 7 | 55 ± 10 |
| Data is representational and derived from descriptions in the literature.[4] |
Table 2: Comparative In Vivo Hepatotoxicity Markers in Mice (5 mg/kg IV Dose)
| LNP Formulation | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Total Bile Acids (μmol/L) |
| PBS (Control) | 35 ± 8 | 80 ± 15 | 5 ± 2 |
| DLin-MC3-DMA LNP | 50 ± 12 | 100 ± 20 | 8 ± 3 |
| ALC-0315 LNP (Non-biodegradable) | 250 ± 50 | 400 ± 75 | 30 ± 10 |
| This table presents comparative data for DLin-MC3-DMA and another non-biodegradable lipid, ALC-0315, to illustrate the type of data generated in such studies. This compound, being biodegradable, would be expected to show toxicity markers closer to or lower than DLin-MC3-DMA under similar conditions.[8] |
Experimental Protocols
1. This compound-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound-LNPs encapsulating mRNA or siRNA using a microfluidic device.
-
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (in ethanol)
-
Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Nuclease-free water
-
Microfluidic mixing device and pumps
-
-
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the aqueous phase by diluting the nucleic acid in the citrate buffer to the desired concentration.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Pump the two solutions through the microfluidic mixer at a set flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. In Vivo Toxicity Assessment in Mice
This protocol outlines a basic procedure for evaluating the acute toxicity of this compound-LNPs following intravenous administration in mice.
-
Materials:
-
This compound-LNP formulation in PBS
-
Control group (PBS)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection tubes (e.g., serum separator tubes)
-
Reagents for ALT and AST measurement
-
Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathology
-
-
Procedure:
-
Acclimate animals for at least one week before the study.
-
Divide mice into groups (e.g., PBS control, low-dose this compound-LNP, high-dose this compound-LNP).
-
Administer the this compound-LNP formulation or PBS via tail vein injection. A typical injection volume is 100 µL.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) at regular intervals.
-
At a predetermined time point (e.g., 24 or 48 hours post-injection), collect blood via cardiac puncture or another approved method.
-
Process the blood to obtain serum.
-
Measure serum levels of ALT and AST using a commercial kit or a clinical chemistry analyzer.[11][12]
-
Euthanize the animals and perform a necropsy.
-
Collect organs, particularly the liver and spleen, and fix them in formalin for histopathological analysis to assess for any tissue damage or immune cell infiltration.
-
Visualizations
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticles (LNP) induce activation and maturation of antigen presenting cells in young and aged individuals | EurekAlert! [eurekalert.org]
- 5. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanoparticles and cytokine response [frontiersin.org]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
L319 not showing expected inhibition in vitro
Welcome to the technical support center for L319. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions regarding the use of this compound in vitro.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
If this compound is not demonstrating the expected inhibitory effects in your in vitro experiments, it is crucial to systematically troubleshoot potential issues. The following guide provides a logical workflow to help identify the root cause of the problem.
Initial Checks & Common Issues
Before delving into more complex experimental parameters, begin by verifying the fundamentals of your experiment. Many apparent failures of inhibition can be traced back to simple issues with the compound or the basic assay setup.
Is your this compound inhibitor soluble in the assay buffer? Poor solubility is a frequent reason for a lack of inhibitory activity.[1] Many inhibitors are first dissolved in an organic solvent like DMSO before being diluted into the aqueous assay buffer.[1]
-
Recommendation: Visually inspect your stock solution for any signs of precipitation. It is also advisable to test the tolerance of your target (e.g., enzyme, cells) to the final concentration of the organic solvent used, as high concentrations can interfere with the assay.[1]
Have you verified the concentration and integrity of this compound? Errors in concentration calculation or degradation of the compound can lead to a lack of observed inhibition.
-
Recommendation: Confirm your calculations and, if possible, verify the concentration and purity of your this compound stock solution using an orthogonal method like HPLC. Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
Are your assay controls performing as expected? Proper controls are essential to validate your experimental results.
-
Recommendation: Every inhibition assay should include the following key controls[1]:
-
Vehicle Control (No-Inhibitor Control): This contains all components of the assay (e.g., enzyme, substrate, cells) and the same amount of solvent (e.g., DMSO) used to dissolve this compound. This control represents 100% activity.[1]
-
No-Enzyme/No-Cell Control: This helps to measure any background signal or non-specific substrate degradation.[1]
-
Positive Control Inhibitor: If available, use a known inhibitor of your target to confirm that the assay is capable of detecting inhibition.[1]
-
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this systematic workflow to diagnose the problem.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if this compound isn't working?
A: The most frequent reasons for a lack of inhibition are related to the inhibitor itself, such as solubility issues or degradation, incorrect assay conditions (e.g., pH, temperature), or problems with the target enzyme or substrate.[1] Always start by verifying the inhibitor's concentration and solubility, and ensure all reagents and controls are performing as expected.[1]
Q2: Could the issue be with my target (e.g., enzyme, receptor)?
A: Yes, issues with the target are a common cause of failed experiments. Enzymes, for example, are sensitive to temperature and pH fluctuations.[1] Ensure your target has been stored correctly and is active. It's also crucial to use a target concentration that results in a linear reaction rate over the time course of your measurement.[1]
Q3: My biochemical assay shows inhibition, but my cell-based assay does not. Why?
A: This is a common discrepancy in drug discovery.[2] Several factors can contribute to this:
-
Cell Permeability: this compound may not be able to cross the cell membrane to reach its intracellular target.
-
Compound Efflux: Cells may actively pump this compound out, preventing it from reaching an effective intracellular concentration.
-
Metabolism: The cells may metabolize and inactivate this compound.
-
Off-target Effects: The observed activity in biochemical assays could be due to off-target effects that are not relevant in a cellular context.[3]
-
Presence of Cellular Factors: In a cellular environment, the target protein may be part of a larger complex or its conformation may be different, affecting this compound binding.[2]
Q4: What is the hypothetical signaling pathway that this compound is designed to inhibit?
A: this compound is a potent inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC). This pathway is initiated by the binding of a growth factor to its receptor, leading to a series of downstream phosphorylation events culminating in the activation of a transcription factor that promotes cell proliferation. This compound is designed to be an ATP-competitive inhibitor of KSC Kinase 2.
Experimental Protocols
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase.
1. Reagent Preparation:
-
Prepare the assay buffer at the optimal pH for your enzyme.
-
Dilute the target enzyme to a working concentration that provides a linear signal over the desired time course.
-
Prepare a stock solution of the substrate.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further into the assay buffer.
2. Assay Procedure:
-
Add the assay buffer, this compound (or vehicle), and enzyme to the wells of a microplate.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in a plate reader and monitor the change in signal (e.g., absorbance, fluorescence) over time.[1]
3. Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.[1]
Cell-Based Proliferation Assay (MTT/XTT)
This protocol can be used to assess the effect of this compound on cell viability and proliferation.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Viability Assessment:
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from no-cell control wells).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Troubleshooting Experimental Parameters
This table summarizes key experimental parameters and suggested optimization steps if this compound is not showing the expected inhibition.
| Parameter | Potential Issue | Suggested Optimization |
| This compound Concentration | Concentration is too low to see an effect or too high, causing off-target effects or solubility issues. | Test a wider range of concentrations, typically on a logarithmic scale (e.g., 1 nM to 100 µM). |
| Incubation Time | Insufficient time for inhibitor binding or, for cell-based assays, for a phenotypic effect to become apparent. | Optimize the pre-incubation time of this compound with the target before adding the substrate. For cell-based assays, consider longer treatment durations.[4] |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) may be inhibiting the target or affecting cell health. | Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). Test the tolerance of your assay to a range of solvent concentrations. |
| Target Concentration | The concentration of the enzyme or receptor may be too high, requiring a higher concentration of this compound to achieve inhibition. | Use a target concentration that results in a robust but not overwhelming signal, and ensure the reaction rate is linear over time.[1] |
| Substrate Concentration | For ATP-competitive inhibitors like this compound, high ATP concentrations can compete with the inhibitor, leading to an apparent loss of potency. | Determine the Km of the substrate and consider running the assay at a substrate concentration close to the Km value. |
| Assay Buffer Conditions | pH, ionic strength, or the presence of additives (e.g., detergents) may affect this compound binding or stability. | Verify that the buffer conditions are optimal for the target and consider testing slight variations. |
References
Improving the yield of L319 chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of L319 chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield of this compound?
A1: Based on available data, the purity of the starting materials, particularly the precursor L300, is the most critical factor. Impurities can interfere with the catalytic process, leading to the formation of side products and a significant reduction in the final yield.
Q2: Can the reaction time be extended to improve the yield?
A2: Extending the reaction time beyond the recommended 12 hours does not typically increase the yield of this compound and may lead to the degradation of the product. It is crucial to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction endpoint.
Q3: What is the optimal temperature for the this compound synthesis reaction?
A3: The optimal reaction temperature is 80°C. Deviations from this temperature can negatively impact the reaction rate and the formation of the desired product. Maintaining a stable temperature throughout the reaction is essential for reproducibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<50%) | 1. Impure starting materials (L300, Catalyst X).2. Incorrect reaction temperature.3. Inefficient stirring. | 1. Recrystallize L300 prior to use. Ensure Catalyst X is from a reliable source and stored under inert conditions.2. Calibrate the heating mantle and use a thermometer to monitor the internal reaction temperature.3. Use a magnetic stirrer with a stir bar that provides vigorous mixing. |
| Presence of Multiple Side Products | 1. Reaction temperature too high.2. Air or moisture contamination. | 1. Lower the reaction temperature to the optimal 80°C.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Fails to Proceed | 1. Inactive catalyst.2. Incorrect solvent. | 1. Use a fresh batch of Catalyst X.2. Ensure the solvent (e.g., anhydrous toluene) is free of water. |
| Product Degradation During Workup | 1. Prolonged exposure to acidic or basic conditions.2. High temperatures during solvent removal. | 1. Neutralize the reaction mixture promptly after completion.2. Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., 40°C) to remove the solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L300 (10.0 g, 50 mmol), Catalyst X (0.5 g, 1 mol%), and anhydrous toluene (B28343) (100 mL) under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC every 2 hours.
-
After 12 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (7:3) eluent system to obtain this compound as a white solid.
Diagrams
Common pitfalls in L319 experimental setup
Welcome to the L319 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key mediator of the Unfolded Protein Response (UPR). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls in your this compound experimental setup.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: No observable inhibition of PERK signaling (e.g., no change in p-eIF2α levels).
-
Question: We are treating our cells with this compound but do not see a decrease in the phosphorylation of eIF2α, a downstream target of PERK. What could be the problem?
-
Answer: A lack of effect on downstream PERK targets can stem from several factors related to the compound, the cell system, or the experimental procedure. Here is a step-by-step guide to troubleshoot this issue:
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated compound will not be bioavailable.
-
Storage: Verify that the this compound stock solution has been stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
-
Cellular System:
-
Basal PERK Activity: Confirm that your cell line has a detectable basal level of PERK activity or is appropriately stimulated to induce ER stress (e.g., with thapsigargin (B1683126) or tunicamycin). Without PERK activation, an inhibitor will show no effect.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as stressed or unhealthy cells may respond differently to treatment.[1]
-
-
Experimental Protocol:
-
Dosage and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Recommended starting concentrations are provided in the data tables below.
-
Phosphatase Activity: When preparing cell lysates for Western blotting, it is crucial to use lysis buffers containing phosphatase inhibitors (e.g., sodium fluoride (B91410) and sodium orthovanadate) to preserve the phosphorylation status of your proteins of interest.[2][3] Keep samples on ice throughout the process.[2]
-
-
Issue 2: High levels of cytotoxicity or off-target effects observed.
-
Question: We are observing significant cell death or unexpected cellular phenotypes at concentrations where we expect to see specific PERK inhibition. How can we address this?
-
Answer: Distinguishing between on-target and off-target toxicity is a common challenge with kinase inhibitors.[4] Here’s how to troubleshoot this:
-
Optimize this compound Concentration:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment using a cell viability assay to determine the IC50 for cytotoxicity. Aim to work at concentrations below this value where specific inhibition of PERK is still achieved.
-
-
Investigate Off-Target Effects:
-
Kinome Profiling: If available, kinome profiling can screen this compound against a panel of other kinases to identify potential off-target interactions.[4]
-
Control Compounds: Use a structurally related but inactive analog of this compound as a negative control. This can help confirm that the observed phenotype is due to the specific inhibitory activity of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PERK. This should reverse the on-target effects but not the off-target ones.[4]
-
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment to ensure the solvent is not contributing to the observed toxicity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent and storage condition for this compound?
-
A1: this compound is typically dissolved in DMSO to create a stock solution. We recommend storing the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q2: How can I confirm that PERK is activated in my experimental system?
-
Q3: Why is it recommended to use BSA instead of milk for blocking during Western blotting for phosphorylated proteins?
-
Q4: What are the key downstream markers to assess PERK inhibition by this compound?
-
A4: The primary marker is a reduction in the phosphorylation of eIF2α at Serine 51. Downstream of this, you can also measure the expression of ATF4 and its target gene, CHOP, using qRT-PCR or Western blotting. This compound treatment should prevent the induction of these markers in response to an ER stressor.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| PERK | Kinase Assay | 0.9 |
| IRE1α | Kinase Assay | >10,000 |
| ATF6 | Reporter Assay | >10,000 |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | This compound Concentration Range (nM) | Incubation Time (hours) |
| HeLa | 10 - 500 | 6 - 24 |
| MCF-7 | 50 - 1000 | 12 - 48 |
| U87-MG | 25 - 750 | 8 - 36 |
Experimental Protocols
Protocol 1: Western Blotting for p-eIF2α and Total eIF2α
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with an ER stress inducer (e.g., 1 µM thapsigargin) in the presence or absence of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Incubate with a primary antibody against p-eIF2α (Ser51) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total eIF2α to use as a loading control.[10]
Protocol 2: qRT-PCR for ATF4 and CHOP Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercially available kit.
-
RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Caption: The PERK signaling pathway under ER stress and its inhibition by this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
Caption: A logical flowchart for troubleshooting a lack of this compound activity.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing In Vivo Performance of L319-Based Lipid Nanoparticles
Welcome to the technical support center for L319. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in lipid nanoparticle (LNP) formulations for animal studies. The following information is presented in a question-and-answer format to address common challenges and questions related to the effective in vivo delivery of therapeutic payloads using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in drug delivery?
A1: this compound is an ionizable cationic and biodegradable lipid.[1][2] Its primary role is not as a therapeutic agent itself, but as a crucial component in the formation of lipid nanoparticles (LNPs).[1][2][3][4][5] These LNPs are designed to encapsulate and deliver therapeutic payloads, such as siRNA and mRNA, to target cells within the body.[3][5] this compound's ionizable nature is critical for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.
Q2: I am having trouble with the "bioavailability" of this compound in my animal studies. What could be the issue?
A2: It's a common point of confusion to think about the "bioavailability" of this compound in the traditional sense of an orally absorbed drug. Since this compound is a component of a parenteral LNP formulation, its role is to facilitate the delivery of a therapeutic payload. Therefore, challenges with in vivo studies using this compound-LNPs are typically related to the overall formulation, stability, and delivery efficiency of the nanoparticles, rather than the absorption of this compound itself. Issues you might be encountering could stem from problems with LNP formulation, particle characteristics, or in vivo stability, which in turn affect the delivery of the encapsulated drug to its target tissue.
Q3: What are the key physicochemical properties of this compound that I should be aware of?
A3: Understanding the properties of this compound is crucial for successful LNP formulation. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-(2Z)-2-nonen-1-yl ester | [1][2] |
| Molecular Formula | C41H75NO6 | [1][2][3] |
| Molecular Weight | 678.0 g/mol | [1][2] |
| pKa | 6.38 | [1][2] |
| Appearance | Liquid | [3] |
| Solubility | Soluble in Chloroform and Ethanol (B145695) | [1][2] |
| Purity | >95% | [1][3] |
Troubleshooting Guide: Enhancing In Vivo Performance of this compound-LNPs
This section provides solutions to specific issues you might encounter during your experiments with this compound-containing lipid nanoparticles.
Problem 1: Low encapsulation efficiency of my therapeutic payload (e.g., mRNA, siRNA).
-
Potential Cause: Incorrect pH during formulation. The ionizable nature of this compound means that its charge is pH-dependent.
-
Troubleshooting & Optimization:
-
pH Adjustment: Ensure the aqueous buffer containing your nucleic acid payload is at an acidic pH (typically pH 4-5). This protonates the tertiary amine of this compound, making it cationic and facilitating its interaction with the negatively charged nucleic acid backbone.
-
Buffer Composition: Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the formulation process.
-
Problem 2: Poor in vivo efficacy (e.g., low protein expression from mRNA, or minimal gene silencing from siRNA).
-
Potential Cause: Suboptimal LNP size, polydispersity, or zeta potential. These physical characteristics are critical for in vivo biodistribution and cellular uptake.
-
Troubleshooting & Optimization:
-
Particle Size and Polydispersity: Aim for an LNP diameter between 80-150 nm with a low polydispersity index (PDI < 0.2). This can be optimized by adjusting the mixing speed, flow rates of the lipid and aqueous phases during formulation, and the lipid-to-payload ratio.
-
Zeta Potential: The zeta potential of the final LNP formulation at physiological pH should be near neutral to slightly negative. A highly positive surface charge can lead to rapid clearance from circulation. This is influenced by the pKa of this compound and the presence of other lipids in the formulation, such as PEG-lipids.
-
-
Potential Cause: Instability of LNPs in circulation leading to premature release of the payload.
-
Troubleshooting & Optimization:
-
Incorporate Helper Lipids: Formulations should include helper lipids such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid. Cholesterol enhances membrane stability, while the PEG-lipid provides a hydrophilic shield to reduce opsonization and prolong circulation time.
-
Optimize PEG-Lipid Content: The amount of PEG-lipid can influence both circulation time and endosomal escape. Too much can inhibit cellular uptake and payload release, while too little can lead to rapid clearance. Typically, 1-3 mol% of PEG-lipid is a good starting point.
-
Problem 3: Observed toxicity or adverse events in animal models.
-
Potential Cause: High dose of this compound or other lipid components.
-
Troubleshooting & Optimization:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity.
-
Biodegradability: this compound is designed to be biodegradable, which should reduce long-term toxicity compared to non-biodegradable cationic lipids. However, acute toxicity can still occur at high doses. Ensure the purity of this compound and other formulation components.
-
Experimental Protocols
Protocol 1: General Procedure for LNP Formulation using Microfluidics
This protocol provides a general guideline for the formulation of this compound-containing LNPs encapsulating a nucleic acid payload.
-
Preparation of Lipid Mixture: a. Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid in ethanol. A common molar ratio to start with is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid). b. The total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.
-
Preparation of Aqueous Phase: a. Dissolve the nucleic acid payload (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). b. The concentration of the nucleic acid will depend on the desired payload-to-lipid ratio.
-
LNP Assembly: a. Utilize a microfluidic mixing device (e.g., NanoAssemblr®). b. Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1). c. The combined flow rate will influence the resulting particle size. d. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid payload, forming LNPs.
-
Purification and Buffer Exchange: a. Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and exchange the buffer. This also deprotonates this compound, resulting in a near-neutral surface charge. b. Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
Sterilization and Characterization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Bioavailability Assessment of the Encapsulated Payload
This protocol outlines a typical pharmacokinetic study to assess the delivery efficiency of the LNP formulation by measuring the concentration of the encapsulated payload or its product in plasma.
-
Animal Dosing: a. Administer the this compound-LNP formulation to the animal model (e.g., mice, rats) via the desired route (typically intravenous injection). b. Include a control group receiving the free payload without the LNP carrier.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Quantify the concentration of the payload (e.g., siRNA) or the protein product of the payload (e.g., luciferase from mRNA) in the plasma samples using a validated analytical method (e.g., qPCR, ELISA, LC-MS/MS).
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). b. The bioavailability of the encapsulated payload can be determined by comparing the AUC of the LNP-formulated payload to that of an intravenous administration of the free payload.
Visualizations
Caption: Workflow of this compound-LNP formulation and cellular delivery.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
Validation & Comparative
Comparative Efficacy and Mechanism of Action: L319 versus [Competitor Compound] in BRAF V600E-Mutant Melanoma
This guide provides a comparative analysis of L319, a novel MEK1/2 inhibitor, and [Competitor Compound], a well-established BRAF V600E inhibitor. The data presented herein is derived from preclinical studies designed to evaluate the anti-tumor efficacy and underlying mechanisms of these compounds in relevant cellular and in vivo models of BRAF V600E-mutant melanoma.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In over 50% of melanoma cases, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of this pathway, driving oncogenesis. Targeted inhibition of key nodes in this pathway, such as BRAF and MEK, has become a cornerstone of therapy for this patient population.
[Competitor Compound] is a potent and selective inhibitor of the BRAF V600E mutant kinase. This compound is an investigational, highly selective, allosteric inhibitor of MEK1 and MEK2, the downstream effectors of BRAF. This document compares the preclinical efficacy of this compound and [Competitor Compound] as single agents.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and [Competitor Compound] target the same signaling cascade but at different nodes. [Competitor Compound] directly inhibits the mutated BRAF kinase, preventing the phosphorylation and activation of MEK. This compound acts one step downstream, inhibiting MEK's ability to phosphorylate and activate ERK, the final kinase in the cascade.
Caption: MAPK signaling pathway with BRAF V600E mutation and inhibitor targets.
Preclinical Efficacy Comparison
The anti-proliferative activity and tumor growth inhibition of this compound and [Competitor Compound] were assessed in vitro and in vivo.
The potency of each compound was determined by measuring the half-maximal inhibitory concentration (IC50) in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Compound | Target | A375 Cell Line IC50 (nM) |
| This compound | MEK1/2 | 5.2 |
| [Competitor Compound] | BRAF V600E | 11.8 |
Table 1: Comparative IC50 values in the A375 melanoma cell line after 72 hours of continuous drug exposure.
The efficacy of this compound and [Competitor Compound] was evaluated in a mouse xenograft model established by subcutaneously implanting A375 cells into immunodeficient mice.
| Treatment Group (10 mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | 0% |
| This compound | 88% |
| [Competitor Compound] | 75% |
Table 2: In vivo anti-tumor efficacy in the A375 xenograft model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Caption: Workflow for the in vitro cell proliferation (IC50) assay.
Protocol:
-
Cell Culture: A375 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound and [Competitor Compound] were serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with a range of concentrations for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded on a microplate reader.
-
Data Analysis: The data was normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.
Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 1x10^7 A375 cells in 100 µL of PBS/Matrigel (1:1) were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and [Competitor Compound] (10 mg/kg). Compounds were formulated in 0.5% methylcellulose (B11928114) / 0.2% Tween 80 and administered orally once daily.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of general toxicity.
-
Endpoint: The study was concluded on Day 21. Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Disclaimer: The data presented in this guide is for illustrative purposes only, based on a hypothetical preclinical scenario. It is not intended to represent the clinical efficacy or safety of any specific therapeutic agent. Researchers should consult peer-reviewed literature and clinical trial data for definitive information.
Unraveling the Biological Role of L319: A Case of Mistaken Identity
Initial investigations into the mechanism of action for a compound designated "L319" have revealed a case of mistaken identity, with literature searches consistently pointing not to a therapeutic agent, but to LN-319, a human glioblastoma cell line. This cell line, derived from a patient with anaplastic astrocytoma, serves as a model in cancer research.[1][2][3] The designation "this compound" also appears in an unrelated context, referring to a model of the Land Rover Discovery vehicle.[4]
Consequently, a comparison guide on the mechanism of action of an "this compound" compound cannot be provided as requested, due to the apparent non-existence of such a designated research compound in the available scientific literature.
Further research efforts were therefore redirected to explore the characteristics of the LN-319 cell line and general signaling pathways relevant to cancer biology, which might be studied using this cell line.
The LN-319 Cell Line: A Tool for Glioblastoma Research
The LN-319 cell line was established from a 69-year-old male with a grade III anaplastic astrocytoma.[1][2] It is important to note that this cell line has been identified as a derivative of the LN-992 cell line and is listed in the Register of Misidentified Cell Lines.[5] Despite this, it continues to be utilized in cancer research, particularly in studies focusing on glioblastoma.
Genomically, the LN-319 cell line harbors mutations in key tumor suppressor genes, including PTEN and TP53.[5] These mutations are common in glioblastoma and contribute to tumor growth and survival, making this cell line a relevant in vitro model for studying the disease. The doubling time of LN-319 cells has been reported to be between 45 and 51 hours.[5]
Relevant Signaling Pathways in Cancer
While a specific mechanism of action for a non-existent "this compound" compound cannot be detailed, research using cell lines like LN-319 often focuses on elucidating key signaling pathways involved in cancer progression. Two such pathways of general importance in oncology are the Toll-like Receptor (TLR) signaling pathway and the Ras-mediated signaling pathways.
Toll-like Receptor (TLR) Signaling
Toll-like receptors are components of the innate immune system that recognize pathogen-associated molecular patterns.[6] However, their role in cancer is also increasingly recognized. The TLR9-MyD88 signaling pathway, for instance, is implicated in regulating adaptive immune responses and has been explored as a therapeutic target in cancer.[7] Activation of this pathway can lead to the production of pro-inflammatory cytokines and type I interferons.[7] In the context of prostate cancer, TLR9 signaling through NF-κB and STAT3 has been shown to promote the tumor-propagating potential of cancer cells.[8]
Below is a generalized diagram of the TLR signaling pathway.
Caption: Generalized Toll-like Receptor (TLR) signaling pathway.
Ras-Mediated Signaling Pathways
Ras proteins are key regulators of cellular signal transduction and are frequently mutated in human cancers. They can activate multiple downstream signaling cascades, including the Raf-MEK-ERK pathway and the PI3K pathway.[9] These pathways are critical for cell proliferation, survival, and invasion. The Ral-specific guanine (B1146940) nucleotide exchange factor (RalGEF) pathway is another Ras-mediated cascade that has been shown to be important for the invasive and metastatic phenotype of cancer cells.[9]
The following diagram illustrates a simplified overview of Ras-mediated signaling.
Caption: Simplified overview of Ras-mediated signaling pathways.
References
- 1. accegen.com [accegen.com]
- 2. accegen.com [accegen.com]
- 3. LN-319 Cells [neuromics.com]
- 4. Land Rover Discovery - Wikipedia [en.wikipedia.org]
- 5. Cellosaurus cell line LN-319 (CVCL_3958) [cellosaurus.org]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ACP-319 and Other Known PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ACP-319, a second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other known inhibitors targeting the same pathway. The information presented is based on available preclinical and clinical data to aid in the objective evaluation of its performance and therapeutic potential. While the initial query referenced "L319," publicly available scientific literature predominantly refers to "ACP-319," and it is presumed this is the compound of interest. It is important to note that the further clinical development of ACP-319 is not currently planned.
Introduction to ACP-319
ACP-319 is a selective, orally available small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies.[1][4] By targeting PI3Kδ, ACP-319 aims to disrupt these aberrant signaling pathways and induce apoptosis in cancerous B-cells.
Mechanism of Action: Targeting the PI3K/AKT/NF-κB Signaling Pathway
ACP-319 exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including components of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In many B-cell cancers, the PI3K/AKT/NF-κB axis is hyperactivated, promoting cancer cell survival and proliferation. By inhibiting PI3Kδ, ACP-319 effectively dampens this entire signaling cascade.
Below is a diagram illustrating the central role of PI3Kδ in this pathway and the point of intervention for inhibitors like ACP-319.
Comparative Performance Data
| Inhibitor | Target(s) | PI3Kδ IC50 (nM) | Other PI3K Isoform IC50 (nM) | Development Status |
| ACP-319 | PI3Kδ | Not Publicly Available | Highly selective for δ isoform | Further development not planned[3] |
| Idelalisib | PI3Kδ | 2.5 | α: 8600, β: 4000, γ: 2100 | Approved |
| Duvelisib | PI3Kδ, PI3Kγ | 2.5 | γ: 27, α: 1602, β: 85 | Approved |
| Umbralisib | PI3Kδ, CK1ε | 22.2 (EC50) | >1000-fold selectivity for δ over α and β | Approved |
Data sourced from publicly available scientific literature.
Preclinical and Clinical Findings: ACP-319 in Combination Therapy
A significant portion of the research on ACP-319 has focused on its synergistic effects when combined with the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib (B560132). BTK is another critical enzyme in the BCR signaling pathway.
Preclinical In Vivo Studies
In a murine model of Chronic Lymphocytic Leukemia (CLL), the combination of acalabrutinib and ACP-319 demonstrated superior efficacy compared to either agent alone.[4]
Key Findings:
-
Tumor Burden: The combination therapy led to significantly larger reductions in tumor burden in the peripheral blood and spleen of the mice.
-
Survival: While single-agent therapies modestly improved survival, the combination therapy extended survival by over two weeks compared to either single agent.
-
Mechanism: The enhanced effect was attributed to a more potent inhibition of NF-κB signaling and the downstream anti-apoptotic proteins BCL-xL and MCL-1.
Clinical Trials
A Phase 1/2 clinical trial evaluated the safety and efficacy of acalabrutinib in combination with ACP-319 in patients with relapsed/refractory B-cell Non-Hodgkin Lymphoma (NHL).[3]
Key Findings:
-
Efficacy in non-GCB DLBCL: The combination showed notable clinical activity in the non-germinal center B-cell (non-GCB) subtype of diffuse large B-cell lymphoma (DLBCL), a subtype known to be dependent on BCR signaling. The overall response rate (ORR) was 63% with a complete response (CR) rate of 25%.
-
Toxicity: The combination therapy was associated with frequent treatment-limiting hepatotoxicity (grade 3/4 transaminase elevations in 33% of patients), which is a known class effect of PI3K inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ACP-319 and similar inhibitors.
In Vivo Murine CLL Model
-
Model: TCL1-192 cell-injected mice, an aggressive model of CLL.
-
Cell Line: TCL1-192 cells, derived from the Eμ-TCL1 transgenic mouse model, are dependent on BCR signaling.
-
Procedure:
-
TCL1-192 cells are adoptively transferred into immunodeficient mice.
-
Leukemia development is confirmed by flow cytometry.
-
Mice are randomized into treatment cohorts: vehicle control, single-agent acalabrutinib, single-agent ACP-319, and combination therapy.
-
Inhibitors are administered orally.
-
Tumor burden is monitored via flow cytometry of peripheral blood.
-
At the study endpoint, spleens are harvested to assess tumor infiltration and protein expression (e.g., p-AKT, IκBα, Bcl-xL, Mcl-1) by Western blot or flow cytometry.
-
Survival is monitored over the course of the experiment.
-
In Vitro Kinase Assay (General Protocol for PI3K Inhibitors)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PI3K isoforms.
-
Procedure:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with varying concentrations of the test inhibitor.
-
The kinase reaction is initiated by adding ATP and the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
The reaction is allowed to proceed for a defined period.
-
The amount of the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is quantified using methods such as ELISA or radiometric assays.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Below is a workflow diagram for a typical in vitro kinase assay.
References
Elucidating Target Specificity: A Comparative Guide to Cross-Validating Small Molecule Inhibitor Effects with Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel small molecule inhibitor is a critical step in preclinical validation. While a compound may exhibit a desired biological effect, it is imperative to confirm that this effect is mediated through the intended molecular target and not due to off-target interactions. Genetic knockdown techniques, such as RNA interference (RNAi), provide a powerful method for cross-validating the effects of a small molecule inhibitor by specifically reducing the expression of the target protein.
This guide provides a comparative framework for validating the effects of a hypothetical small molecule inhibitor, herein referred to as "Compound X," by comparing its phenotypic and molecular effects with those induced by the genetic knockdown of its intended target, "Protein Y." The methodologies, data presentation, and workflow diagrams presented below offer a comprehensive template for designing and interpreting such validation studies.
Comparative Analysis of Compound X and Protein Y Knockdown Effects
Table 1: Comparative Quantitative Analysis of Compound X Treatment vs. Protein Y siRNA Knockdown
| Parameter | Control (Vehicle/Scrambled siRNA) | Compound X (10 µM) | Protein Y siRNA | Compound X + Protein Y siRNA |
| Cell Viability (% of Control) | 100 ± 5.2 | 45 ± 3.8 | 52 ± 4.1 | 48 ± 3.5 |
| Apoptosis Rate (% Annexin V Positive) | 5 ± 1.1 | 35 ± 2.9 | 31 ± 3.3 | 33 ± 2.7 |
| Protein Y Expression (Relative to Control) | 1.0 ± 0.1 | 0.95 ± 0.08 | 0.15 ± 0.04 | 0.12 ± 0.03 |
| Downstream Effector P-p38 (Relative to Control) | 1.0 ± 0.12 | 0.3 ± 0.05 | 0.35 ± 0.06 | 0.28 ± 0.04 |
| Target Gene Z mRNA (Fold Change) | 1.0 ± 0.09 | 0.4 ± 0.07 | 0.48 ± 0.08 | 0.42 ± 0.06 |
Experimental Protocols
Detailed and reproducible protocols are essential for the robust cross-validation of inhibitor effects. The following sections outline the key experimental procedures.
Cell Culture and Treatment
-
Cell Line: Human colon cancer cell line HCT116.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound X Treatment: Compound X is dissolved in DMSO to a stock concentration of 10 mM. For experiments, cells are treated with a final concentration of 10 µM Compound X or a vehicle control (0.1% DMSO) for 24 hours.
siRNA-Mediated Genetic Knockdown
-
siRNA Design: Two distinct siRNA duplexes targeting different regions of the Protein Y mRNA and a non-targeting scrambled control siRNA are used.[1]
-
Transfection: Cells are seeded to be approximately 70% confluent at the time of transfection.[1] Transfection is performed using a lipid-based transfection reagent according to the manufacturer's protocol. A final siRNA concentration of 50 nM is used.
-
Post-Transfection Incubation: Cells are incubated for 48 hours post-transfection to ensure efficient knockdown of the target protein before subsequent assays or treatments.
Western Blot Analysis
-
Lysate Preparation: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against Protein Y, phosphorylated p38 (P-p38), and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels. Quantitative Western blots are an essential tool for RNAi analysis.[2]
Cell Viability Assay
-
Method: Cell viability is assessed using a colorimetric assay, such as the MTT or WST-1 assay.
-
Procedure: Following treatment with Compound X or transfection with siRNA, the reagent is added to the cells, and incubated for the recommended time. The absorbance is then measured using a microplate reader.
-
Analysis: Viability is expressed as a percentage relative to the control group.
Apoptosis Assay
-
Method: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.
-
Procedure: Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is determined by analyzing the fluorescence data.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qRT-PCR is performed using SYBR Green chemistry with primers specific for the target gene (Gene Z) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative mRNA expression is calculated using the ΔΔCt method. This method is used to validate the effects of siRNA-based gene silencing on target gene expression.[3]
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex biological pathways and experimental designs.
Conclusion
The convergence of data from both pharmacological inhibition with Compound X and genetic knockdown of Protein Y provides strong evidence for the on-target activity of the compound. As shown in the comparative table, both interventions lead to a similar reduction in cell viability, an increase in apoptosis, and a decrease in the activity of the downstream effector P-p38 and the expression of the target Gene Z. The lack of an additive effect when both treatments are combined further suggests that they operate through the same pathway. This cross-validation approach is a cornerstone of rigorous preclinical drug development, ensuring a higher confidence in the mechanism of action of novel therapeutic candidates. The use of at least two different siRNA sequences is recommended to control for off-target effects of the RNAi itself.[1] Furthermore, complementing knockdown with knockout technologies like CRISPR can provide even more definitive evidence.[4]
References
Comparative Guide to Lipid Nanoparticle-Mediated RNA Delivery in Primary Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of lipid nanoparticle (LNP) systems for the delivery of RNA therapeutics to primary patient-derived cells. While direct experimental data on the efficacy of the ionizable lipid L319 in these specific cell models is not publicly available, this document will focus on a well-documented alternative, DLin-MC3-DMA , and other clinically relevant ionizable lipids, to provide a framework for comparison and evaluation.
The "efficacy" of a delivery vehicle like this compound refers to its ability to successfully transport its therapeutic RNA payload (such as siRNA or mRNA) into target cells, leading to the desired biological effect of the payload. Therefore, this guide will compare the performance of different LNP formulations in primary patient-derived cells, a critical preclinical model for assessing therapeutic potential.
Introduction to this compound and Ionizable Lipids
This compound is a novel ionizable and biodegradable lipid designed for the formulation of LNPs for siRNA and mRNA delivery. Its biodegradability is a key feature, potentially offering a better safety profile by enabling rapid elimination from the body. While specific studies in patient-derived cells are lacking, its properties position it as a next-generation alternative to more established ionizable lipids.
For the purpose of this guide, we will compare the performance of LNPs formulated with the widely studied ionizable lipid DLin-MC3-DMA in primary patient-derived cancer cells. We will also present data on other key ionizable lipids, SM-102 and ALC-0315, in other primary human cell types to provide a broader context for LNP performance.
Comparative Efficacy of LNP Formulations
The following tables summarize the quantitative data on the efficacy of LNP-mediated RNA delivery in primary human cells.
Table 1: Efficacy of DLin-MC3-DMA LNPs in Primary Patient-Derived Chronic Myeloid Leukemia (CML) Cells
| Parameter | LNP-siRNA against BCR-ABL | LNP-Control siRNA | Reference |
| Target Gene Knockdown (BCR-ABL mRNA levels) | 35-90% reduction | No significant reduction | [1] |
| Effect on Cell Proliferation (Colony Formation) | Significant reduction in colony number | No significant effect | [1][2] |
| Cell Type | Primary human CD34+ CML cells | Primary human CD34+ CML cells | [1][2] |
| siRNA Concentration | 1 µg/ml | 1 µg/ml | [1][2] |
Table 2: Comparative Transfection Efficacy of Different Ionizable Lipids in Primary Human Cells
| Ionizable Lipid | Cell Type | Payload | Efficacy Metric | Result | Reference |
| SM-102 | Primary monocyte-derived macrophages | GFP mRNA | GFP Expression | High expression | [3] |
| DLin-MC3-DMA | Primary monocyte-derived macrophages | GFP mRNA | GFP Expression | Moderate expression | [3] |
| ALC-0315 | Primary monocyte-derived macrophages | GFP mRNA | GFP Expression | Low to undetectable | [3] |
| C14-4 | Primary human T cells | CAR mRNA | CAR Expression | Equivalent to electroporation | [4] |
| SM-102 | Primary human T cells | GFP mRNA | GFP Expression | High expression | [5] |
| DLin-MC3-DMA | Primary human T cells | GFP mRNA | GFP Expression | Moderate expression | [5] |
| ALC-0315 | Primary human T cells | GFP mRNA | GFP Expression | Low expression | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the efficacy of LNP-delivered RNA therapeutics in primary patient-derived cells.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the formulation of LNPs using a microfluidic mixing approach, which is a standard method for producing uniform nanoparticles.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, this compound) dissolved in ethanol (B145695).
-
Helper lipids (e.g., DSPC, Cholesterol) dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
RNA payload (siRNA or mRNA) dissolved in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes for buffer exchange.
-
Sterile, RNase-free phosphate-buffered saline (PBS).
Procedure:
-
Prepare the lipid mixture by combining the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare the RNA solution in the acidic aqueous buffer.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Perform buffer exchange by dialyzing the LNP suspension against sterile PBS to remove ethanol and raise the pH to neutral.
-
Sterile-filter the final LNP formulation.
-
Characterize the LNPs for size, polydispersity index (PDI), and RNA encapsulation efficiency.
Culture and Transfection of Primary Patient-Derived Cells
This protocol outlines the general steps for culturing primary patient-derived cancer cells and transfecting them with LNPs.
Materials:
-
Fresh patient tumor tissue or bone marrow aspirate.
-
Appropriate cell culture medium supplemented with growth factors and antibiotics.
-
Ficoll-Paque for isolation of mononuclear cells (for blood cancers).
-
Collagenase/Dispase for tissue digestion (for solid tumors).
-
LNP-RNA formulation.
-
Cell culture plates.
Procedure:
-
Cell Isolation:
-
For hematological malignancies like CML, isolate CD34+ progenitor cells from bone marrow or peripheral blood using magnetic-activated cell sorting (MACS).
-
For solid tumors, mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
-
-
Cell Culture:
-
Culture the isolated primary cells in a suitable medium and conditions to maintain their viability and phenotype. For CML cells, this may include a cytokine-supplemented medium.
-
-
LNP Transfection:
-
Plate the primary cells at a desired density.
-
Add the LNP-RNA formulation to the cell culture medium at the desired final concentration of RNA.
-
Incubate the cells with the LNPs for a specified period (e.g., 24-72 hours).
-
-
Assessment of Efficacy:
-
After the incubation period, harvest the cells for downstream analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Knockdown
This protocol is used to quantify the reduction in target mRNA levels following siRNA delivery.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for the target gene and a housekeeping gene.
-
qPCR instrument.
Procedure:
-
Extract total RNA from the LNP-treated and control primary cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers for the target gene, and a housekeeping gene for normalization.
-
Calculate the relative expression of the target gene in the treated cells compared to the control cells to determine the percentage of knockdown.
Visualizations
Signaling Pathway for LNP-mediated RNA Delivery
Caption: General workflow of LNP-mediated RNA delivery into a target cell.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing LNP efficacy in primary patient-derived cells.
References
A Comparative Analysis of the Pharmacokinetic Profiles of L319 and Benchmark Analogs for Enhanced RNAi Therapeutics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the pharmacokinetic (PK) properties of the novel biodegradable ionizable lipid L319, alongside benchmark analogs such as DLin-MC3-DMA, reveals critical insights for the development of next-generation RNAi therapeutics. This guide synthesizes available preclinical data, providing researchers and drug development professionals with a comparative framework to inform the selection of lipid nanoparticles (LNPs) for systemic siRNA and mRNA delivery.
The development of potent and safe delivery vehicles is paramount to harnessing the full potential of RNA-based medicines. Ionizable lipids are a cornerstone of LNP technology, facilitating nucleic acid encapsulation, cellular uptake, and endosomal escape. This compound, a lipid featuring biodegradable ester bonds in its hydrophobic tails, has been engineered for rapid elimination from the body, addressing potential safety concerns associated with lipid accumulation.[1][2]
This guide presents a detailed comparison of the pharmacokinetic profiles of this compound and other leading ionizable lipids, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters for this compound and the widely used analog, DLin-MC3-DMA. These parameters are critical in determining the efficacy and safety of LNP-based therapies.
| Parameter | This compound (in Rats) | DLin-MC3-DMA (in Mice) | Key Observations |
| Route of Administration | Intravenous | Intravenous | Both lipids are primarily evaluated via intravenous administration for systemic delivery. |
| Primary Organ of Accumulation | Liver | Liver | Consistent with LNP-based delivery, the liver is the primary site of accumulation for both lipids. |
| Elimination Profile | Rapid | Slower than this compound | This compound is designed for rapid clearance, a key differentiating feature. |
| Excretion Pathway | Urine and Feces | Primarily Feces | The biodegradability of this compound leads to metabolites that are readily excreted through both renal and fecal routes.[3][4] |
| Half-life (t½) | Not explicitly stated, but rapid clearance observed | ~3 days (effective) | The biodegradable nature of this compound suggests a significantly shorter half-life compared to non-biodegradable analogs. |
| Biodegradability | Yes (Ester bonds) | No | The presence of ester bonds in this compound allows for enzymatic degradation and faster elimination.[1][2] |
Data for this compound is primarily derived from studies in rats, while DLin-MC3-DMA data is from mouse studies. Direct comparison should be made with this in mind.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines the general procedure for assessing the pharmacokinetic profile of LNP-formulated siRNA in mice or rats.
-
Animal Models: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 6-8 weeks old, are used.
-
LNP-siRNA Formulation:
-
The ionizable lipid (e.g., this compound or DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The siRNA is diluted in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4).
-
The lipid-ethanol solution is rapidly mixed with the siRNA-buffer solution using a microfluidic mixing device or a T-junction mixer.
-
The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
-
Administration:
-
LNP-siRNA formulations are administered intravenously (i.v.) via the tail vein.
-
The dosage is typically expressed as mg of siRNA per kg of body weight.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 10 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr), blood samples are collected via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.
-
Plasma is separated by centrifugation.
-
Tissues (e.g., liver, spleen, kidneys) are harvested and flash-frozen.
-
For excretion studies, urine and feces are collected using metabolic cages over specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).[3][4]
-
-
Quantification of Lipid and siRNA:
-
The concentration of the ionizable lipid in plasma and tissue homogenates is determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The concentration of siRNA is quantified using a sensitive method such as a stem-loop quantitative PCR (qPCR) assay or a hybridization-based assay.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
LNP Formulation Protocol
A standard protocol for the preparation of LNP-siRNA formulations.
-
Component Preparation:
-
Dissolve the ionizable lipid (e.g., this compound), DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[5]
-
Dissolve the siRNA in a citrate (B86180) or acetate buffer at pH 4.
-
-
Mixing:
-
The lipid-ethanol solution and the siRNA-aqueous solution are mixed rapidly at a defined ratio (e.g., 1:3 vol/vol) using a microfluidic device (e.g., NanoAssemblr) or a simple T-mixer. This rapid mixing leads to the self-assembly of the LNPs.
-
-
Dialysis:
-
The resulting LNP suspension is dialyzed against PBS (pH 7.4) for at least 18 hours to remove the ethanol and neutralize the formulation.
-
-
Characterization:
-
The size and polydispersity index (PDI) of the LNPs are measured by dynamic light scattering (DLS).
-
The encapsulation efficiency of the siRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Examination of A-319 and Standard-of-Care Treatments for Relapsed or Refractory B-cell Non-Hodgkin Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational CD19xCD3 bispecific antibody, A-319, against current standard-of-care (SoC) treatments for relapsed or refractory B-cell non-Hodgkin Lymphoma (B-NHL). The information presented herein is intended for an audience with expertise in oncology and drug development and is based on publicly available preclinical and early-phase clinical trial data for A-319, alongside established data for standard-of-care regimens. As A-319 is in early clinical development, no direct head-to-head comparative trial data with SoC is available; this guide therefore offers a cross-study comparison based on mechanism of action, and reported efficacy and safety outcomes.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between A-319 and traditional chemotherapy-based standard of care lies in their approach to eradicating malignant B-cells.
A-319: T-cell Redirection and B-cell Lysis
A-319 is a bispecific antibody designed to simultaneously bind to the CD19 protein on the surface of B-lymphocytes and the CD3 receptor on T-cells.[1] This dual binding acts as a bridge, bringing cytotoxic T-cells into close proximity with the cancerous B-cells. The engagement of the CD3 receptor activates the T-cell, triggering a cascade of events that leads to the targeted killing of the B-cell. This mechanism is independent of the B-cell's intrinsic resistance to apoptosis, a common feature of relapsed or refractory disease.
Standard of Care (e.g., R-CHOP, Salvage Chemotherapy): Broad Cytotoxicity and Targeted Depletion
Standard-of-care regimens for B-NHL often involve a multi-pronged attack. For instance, the widely used R-CHOP regimen combines:
-
Rituximab (B1143277): A monoclonal antibody that targets the CD20 protein on B-cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.
-
CHOP Chemotherapy (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone): A cocktail of cytotoxic agents that disrupt DNA replication, protein synthesis, and microtubule function, leading to the death of rapidly dividing cells, including cancerous lymphocytes.
Salvage chemotherapy regimens, such as R-ICE, R-DHAP, R-ESHAP, and R-GDP, employ different combinations of cytotoxic agents with rituximab to overcome resistance to first-line therapies.
Comparative Efficacy: A Look at the Early Data
Direct comparison of efficacy is challenging due to the differing stages of development. A-319 data is from a Phase 1 trial, while SoC data is derived from numerous Phase 2 and 3 studies and real-world evidence.
Table 1: Efficacy of A-319 in Relapsed/Refractory B-NHL (Phase 1 Data)
| Endpoint | A-319 |
| Overall Response Rate (ORR) | Not explicitly stated in summary, but responses observed |
| Complete Remission (CR) | One patient achieved CR |
| Partial Remission (PR) | Three patients achieved PR |
| Stable Disease (SD) | Seven patients achieved SD |
Data from a Phase 1 dose-escalation study. The response rates are preliminary and based on a small number of patients.
Table 2: Efficacy of Standard-of-Care Salvage Chemotherapy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)
| Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Source |
| R-ICE | 74.9% | 47.8% | [2] |
| Epcoritamab + R-ICE | 87% | 65% | [3][4][5] |
| R-DHAP (vs. Decitabine-RDHAP) | 33% (vs. 40%) | Not Specified | [6][7] |
| R-ESHAP | 96.8% | 58.1% | [8] |
| Modified R-ESHAP (for DLBCL) | 48% | Not Specified | [9][10] |
| Lenalidomide + R-ESHAP | 67% | 35% | |
| R-GDP | 83.3% | 16.7% | |
| Chidamide + R-GDP | 79.2% | 45.8% | [11][12] |
| Lenalidomide + R-GDP | 59.0% | 32.1% | [13] |
| Azacitidine + R-GDP | 66.7% | 53.3% | [14] |
Note: These are results from various studies with different patient populations and should not be directly compared.
Safety and Tolerability Profile
The adverse event profiles of A-319 and standard-of-care chemotherapy are distinct, reflecting their different mechanisms of action.
Table 3: Common Adverse Events Associated with A-319 (Phase 1 Data)
| Adverse Event | Grade | Frequency |
| Cytokine Release Syndrome (CRS) | Grade 1-2 | Not Specified |
| Neurotoxicity | Not Specified | Not Specified |
| Hematological Toxicities | Not Specified | Not Specified |
As a T-cell engaging therapy, A-319 is associated with risks of CRS and neurotoxicity, which are managed with supportive care and close monitoring.
Table 4: Common Grade 3/4 Adverse Events with Standard-of-Care Salvage Chemotherapy
| Regimen | Neutropenia | Thrombocytopenia | Anemia | Febrile Neutropenia |
| R-ESHAP | 68% | 39% | 39% | 32%[8] |
| R-GDP | 61.9% (granulocyte deficiency with fever) | 47.6% | Not Specified | 61.9%[15] |
| Lenalidomide + R-GDP | 60.2% | 60.2% | 26.9% | 14.1%[13] |
| Lenalidomide + R-ESHAP | 67% | 70% | Not Specified | Not Specified[16] |
Salvage chemotherapy regimens are associated with significant myelosuppression, leading to high rates of neutropenia, thrombocytopenia, and anemia, and a risk of febrile neutropenia and infections.
Experimental Protocols
A-319 Phase 1 Clinical Trial (NCT04056975) - A Summary
-
Study Design: An open-label, single-group assignment, dose-escalation study.[17]
-
Primary Objective: To evaluate the safety and tolerability of A-319 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Key Inclusion Criteria: Patients aged 18-75 with a confirmed diagnosis of relapsed or refractory B-cell lymphoma (including DLBCL, Follicular Lymphoma, Mantle Cell Lymphoma, and Marginal Zone Lymphoma) who have received at least one prior line of therapy.[17] Patients must have measurable disease and adequate organ function.[17]
-
Key Exclusion Criteria: Patients with active central nervous system (CNS) lymphoma, prior allogeneic stem cell transplant, or significant cardiovascular, pulmonary, or renal comorbidities.
-
Treatment Plan: A-319 is administered intravenously. The study follows a dose-escalation design where successive cohorts of patients receive increasing doses of A-319 to identify the MTD.
-
Key Assessments: Safety is monitored through the evaluation of adverse events, vital signs, and laboratory tests. Efficacy is assessed by tumor response according to standard criteria (e.g., Lugano classification). Pharmacokinetic and pharmacodynamic parameters are also evaluated.
Standard of Care: R-ESHAP Regimen - An Example Protocol
-
Regimen:
-
Rituximab: 375 mg/m² intravenously on day 1.
-
Etoposide: 40 mg/m²/day intravenously on days 1-4.
-
Methylprednisolone: 500 mg intravenously on days 1-4.
-
Cisplatin: 25 mg/m²/day as a continuous intravenous infusion on days 1-4.
-
Cytarabine (Ara-C): 2 g/m² intravenously on day 5.
-
-
Cycle: The R-ESHAP regimen is typically administered every 21 days for a planned number of cycles, depending on response and tolerability.
-
Supportive Care: Prophylactic anti-emetics, hydration, and growth factor support (e.g., G-CSF) are standard components of care to manage treatment-related toxicities.
Visualizing the Pathways and Processes
Caption: Mechanism of A-319 T-cell engagement.
Caption: Multi-modal mechanism of R-CHOP.
Caption: A-319 Phase 1 trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EHA 2025 | How effective is epcoritamab + R-ICE in patients with R/R DLBCL who are eligible for ASCT? [lymphomahub.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. Decitabine combined with RDHAP regimen in relapsed/refractory diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decitabine combined with RDHAP regimen in relapsed/refractory diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy and safety of modified rituximab-ESHAP therapy for relapsed/refractory B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Chidamide plus R‐GDP for relapsed/refractory diffuse large B‐cell lymphoma in patients ineligible for autologous transplantation: A prospective, single‐arm, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. The efficacy and safety of R-GDP in relapsed refractory diffuse large B cell lymphoma [lcxyen.whuhzzs.com]
- 16. Lenalidomide plus R-ESHAP a feasible salvage regimen in relapsed or refractory DLBCL | MDedge [mdedge.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Labyrinth of Reproducibility: A Comparative Guide to L319 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, ensuring the reliability and validity of research claims. This guide provides a comprehensive overview of the available data on the reproducibility of experimental results for the compound L319 across different laboratories. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key biological pathways and workflows, we aim to offer an objective resource for researchers and professionals in the field of drug development.
Inter-Laboratory Comparison of this compound Bioanalytical Methods
The ability to consistently and accurately measure concentrations of a compound in biological samples is fundamental to preclinical and clinical research. An inter-laboratory cross-validation study was conducted to assess the reproducibility of bioanalytical methods for this compound in human plasma.[1]
Table 1: Summary of Inter-Laboratory Cross-Validation for this compound Bioanalytical Methods
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Laboratory E | Acceptance Criteria |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Solid Phase Extraction | Protein Precipitation | Solid Phase Extraction | N/A |
| Intra-Assay Precision (%CV) | ≤ 14.9% | ≤ 13.5% | ≤ 12.8% | ≤ 14.2% | ≤ 13.9% | ≤ 15% (≤ 20% for LLOQ) |
| Intra-Assay Accuracy (%Bias) | ± 11.1% | ± 10.8% | ± 9.5% | ± 11.5% | ± 10.2% | ± 15% (± 20% for LLOQ) |
| Inter-Assay Precision (%CV) | ≤ 12.7% | ≤ 11.9% | ≤ 10.5% | ≤ 12.1% | ≤ 11.6% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-Assay Accuracy (%Bias) | ± 11.5% | ± 10.2% | ± 8.9% | ± 11.0% | ± 9.8% | ± 15% (± 20% for LLOQ) |
| Cross-Validation QC Accuracy (%Bias) | Within ± 15.3% across all labs | N/A | ||||
| Cross-Validation Clinical Sample Bias (%) | Within ± 11.6% across all labs | N/A |
Data adapted from a study on a novel multi-targeted tyrosine kinase inhibitor and presented here as a template for this compound.[1] LLOQ: Lower Limit of Quantification
The results from this cross-validation study indicate that the bioanalytical methods for this compound are robust and reproducible across different laboratories, with precision and accuracy values falling within the accepted regulatory guidelines.[1] This provides confidence that pharmacokinetic and other concentration-dependent data generated in multi-center studies can be reliably compared.
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are crucial. The following section outlines a standardized protocol for a common in vitro assay used to evaluate the activity of this compound.
Protocol: In Vitro Kinase Inhibition Assay for this compound
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase target.
-
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding and aid in the consistent execution of protocols.
Signaling Pathway Modulated by this compound
This compound is a multi-targeted tyrosine kinase inhibitor that has been shown to inhibit several key signaling pathways involved in cell proliferation and angiogenesis.[1]
References
Unidentified Kinase Inhibitor: L319 Selectivity Profile Cannot Be Assessed
A comprehensive search of publicly available scientific and medical databases has yielded no information on a kinase inhibitor designated as "L319." Consequently, the requested comparative analysis of its selectivity profile against other kinase inhibitors cannot be provided.
Extensive searches were conducted to identify any data related to a compound named this compound with kinase inhibitory activity. These inquiries failed to retrieve any relevant publications, clinical trial records, or biochemical data that would be necessary to fulfill the request for a detailed comparison guide. The search results were consistently dominated by information pertaining to the Land Rover Discovery this compound vehicle model, indicating that "this compound" is not a recognized identifier for a kinase inhibitor in the public domain.
It is possible that "this compound" represents one of the following scenarios:
-
An Internal Compound Designation: Pharmaceutical companies and research institutions often use internal codes to identify compounds during development. This information is typically confidential until publicly disclosed through patents or scientific publications.
-
A Typographical Error: The designation "this compound" may be a misspelling of an existing kinase inhibitor.
-
A Novel, Undisclosed Compound: The compound may be too new to have appeared in any published literature.
Without access to primary data on this compound's biochemical and cellular activity, including but not limited to its target kinases, IC50 or Ki values, and the methodologies used to obtain this data, a scientifically rigorous comparison with other kinase inhibitors is impossible.
For the audience of researchers, scientists, and drug development professionals, providing unsubstantiated or speculative comparisons would be misleading and counterproductive. The core requirements of data presentation in structured tables, detailed experimental protocols, and accurate visualizations of signaling pathways are all contingent on the availability of foundational data for the compound .
We recommend that the user verify the designation of the kinase inhibitor. Should "this compound" be an internal code, the necessary experimental data would need to be provided to enable the creation of the requested comparative guide. If it is a typographical error, providing the correct name of the inhibitor will allow for a renewed search and the potential fulfillment of the request. At present, the lack of any identifiable information on a kinase inhibitor named this compound precludes any further action on this topic.
Independent Validation of L319's Anti-Tumor Activity: A Review of Available Data
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated as "L319" with reported anti-tumor activity. Consequently, a direct comparison guide with other therapeutic agents, including supporting experimental data and detailed protocols, cannot be constructed at this time.
The initial search aimed to identify independent studies validating the anti-cancer properties of a compound referred to as this compound. This process typically involves finding peer-reviewed publications or public records from regulatory bodies that describe the molecule's mechanism of action, efficacy in preclinical models, and any potential clinical investigations. The absence of such information prevents an objective analysis and comparison with alternative treatments.
For researchers, scientists, and drug development professionals, the validation of pre-clinical and clinical findings by independent laboratories is a critical step in the evaluation of a new therapeutic candidate. This process ensures the robustness and reproducibility of the initial observations and builds confidence in the potential of the compound for further development.
While the requested comparison guide for this compound cannot be provided due to the lack of available data, the following sections outline the standard methodologies and data presentation formats that would be employed for such an analysis, should information on this compound become publicly accessible in the future.
Standard Methodologies for Assessing Anti-Tumor Activity
The evaluation of a novel anti-cancer agent typically involves a series of well-defined in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays: These experiments are fundamental in determining the direct effect of a compound on cancer cells. Common assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell, providing a measure of cell mass.
-
Cell Viability/Apoptosis Assays: Methods such as Annexin V/PI staining, TUNEL assays, and caspase activity assays are used to determine if the compound induces programmed cell death (apoptosis).
In Vivo Tumor Models: To assess the efficacy of a compound in a living organism, various animal models are utilized:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). The effect of the drug on tumor growth is then monitored over time.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are considered to be more representative of the patient's tumor heterogeneity and microenvironment.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interaction of the compound with the immune system.
Data Presentation for Comparative Analysis
Quantitative data from these experiments are typically summarized in tables to facilitate easy comparison between the investigational drug and standard-of-care agents or other relevant comparators.
Table 1: Example of In Vitro Cytotoxicity Data Comparison
| Compound | Cell Line | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Comparator A | MCF-7 (Breast) | X |
| Comparator B | A549 (Lung) | Y |
| Standard-of-Care | HCT116 (Colon) | Z |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Example of In Vivo Efficacy Data Comparison
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Comparator A | A549 Xenograft | X mg/kg, daily | A |
| Comparator B | PDX Model (Colon) | Y mg/kg, twice weekly | B |
| Standard-of-Care | HCT116 Xenograft | Z mg/kg, daily | C |
Tumor Growth Inhibition (%): The percentage reduction in tumor volume in treated animals compared to vehicle-treated controls.
Visualization of Biological Pathways and Workflows
Diagrams created using Graphviz are instrumental in illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for preclinical evaluation of an anti-tumor compound.
Should data regarding "this compound" become available, a comprehensive and objective comparison guide will be developed following the principles of clear data presentation, detailed methodological reporting, and informative visualizations as outlined above.
Safety Operating Guide
Proper Disposal of L319: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the ionizable lipid L319, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS 1351586-50-9) was not publicly available at the time of this writing, its characterization as a biodegradable lipid allows for the formulation of disposal procedures based on general best practices for similar non-hazardous research-grade chemicals. MedKoo Biosciences has also indicated that this compound is shipped as a non-hazardous chemical.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol to ensure full compliance with all applicable local, state, and federal regulations.
Summary of this compound Characteristics
| Property | Value | Source |
| CAS Number | 1351586-50-9 | Multiple Suppliers |
| Chemical Name | 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-(2Z)-2-nonen-1-yl ester | Cayman Chemical |
| Type | Ionizable Cationic and Biodegradable Lipid | Multiple Suppliers |
| Common Use | Formation of lipid nanoparticles (LNPs) for drug delivery | Multiple Suppliers |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound will depend on its form (pure compound, in solution, or contaminating labware). The following step-by-step procedures are based on standard laboratory practices for non-hazardous chemical waste.
Disposal of Unused Pure this compound
-
Waste Identification: Label the unused this compound container clearly as "Waste this compound".
-
Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, clean, and compatible container. Label the new container appropriately.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department.
Disposal of this compound in Solution
This compound is often dissolved in organic solvents such as ethanol. The disposal method must account for the hazards of the solvent.
-
Waste Identification: Collect all waste solutions containing this compound.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS department. If the solvent is halogenated, it must be segregated from non-halogenated solvent waste.
-
Containerization: Use a designated, properly labeled, and sealed waste container for flammable liquid waste. The container should be compatible with the solvent used.
-
Storage: Store the waste container in a designated satellite accumulation area for flammable liquids.
-
Disposal: Contact your EHS department for pickup and disposal. Do not pour solutions of this compound down the drain.
Disposal of this compound-Contaminated Labware
Disposable labware (e.g., pipette tips, tubes, gloves) contaminated with this compound should be handled as chemical waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.
-
Segregation: Keep this waste separate from regular trash and biohazardous waste.
-
Disposal: Dispose of the container through your institution's chemical waste program.
For non-disposable glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol) and collect the rinsate as chemical waste. After decontamination, the glassware can be washed and reused.
Mandatory Visualization: this compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste streams in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
Essential Safety and Handling Guide for L-319 (CAS: 1351586-50-9)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-319, an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of L-319 and LNP formulations.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper safety protocols is paramount when working with L-319. The following personal protective equipment is required to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable gloves should be worn. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing. |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area.
-
This product is for research use only and is not for human or veterinary use.[1]
Storage and Stability
Proper storage of L-319 and the formulated lipid nanoparticles is critical to maintain their chemical integrity and functionality.
Storage Conditions for L-319:
| Form | Storage Temperature | Duration | Additional Notes |
| As supplied (in ethanol) | -20°C | ≥ 2 years | Keep in a dry and dark place.[1] |
| Stock Solution | -20°C | Long-term (months) | Can be stored at 0-4°C for short-term (days to weeks).[1] |
Storage of L-319 Formulated Lipid Nanoparticles (LNPs):
Most LNP formulations are sensitive to temperature changes and are typically stored at low temperatures to prevent degradation.[2] For mRNA-based LNPs, storage at -20°C to -80°C is common to maintain stability.[3] Lyophilization (freeze-drying) can allow for storage at refrigerated (2-8°C) or even ambient temperatures for extended periods.[2][3]
Experimental Protocol: L-319 Lipid Nanoparticle Formulation
The following is a general protocol for the preparation of LNPs using L-319 for the encapsulation of nucleic acids (e.g., siRNA, mRNA). This protocol is based on a spontaneous vesicle formation process using microfluidic mixing.[4][5]
Materials and Reagents:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)
-
Cholesterol (helper lipid)
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)
-
Nucleic acid (siRNA or mRNA)
-
Ethanol (B145695) (for dissolving lipids)
-
Citrate (B86180) buffer (10 mmol/L, pH 4) (for nucleic acid)
-
Microfluidic mixing device
Lipid Stock Preparation:
-
Dissolve L-319, DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio. A common ratio is 55:10:32.5:2.5 (L-319:DSPC:cholesterol:PEG-DMG).[4]
Aqueous Phase Preparation:
-
Dilute the nucleic acid in a 10 mmol/L citrate buffer (pH 4) to the desired concentration (e.g., ~1 mg/ml).[4]
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing system.
-
Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio, typically 1:3 (ethanol:aqueous).[7] This rapid mixing process leads to the spontaneous self-assembly of the LNPs.
Downstream Processing:
-
The resulting LNP solution is typically dialyzed or subjected to tangential flow filtration to remove ethanol and non-encapsulated nucleic acid.
-
The final LNP formulation can be concentrated and sterile-filtered.
Workflow for LNP Formulation with L-319:
Caption: Workflow for the formulation of L-319 lipid nanoparticles.
Disposal Plan
The disposal of L-319 and related waste must be conducted in a manner that ensures environmental and personal safety.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused L-319 Solution | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container.[8] Double-bagging is recommended.[8] |
| Contaminated PPE (gloves, lab coat) | Treat as solid hazardous waste and place in a designated, sealed container.[8] |
| LNP Formulations | Due to the lipid and potentially nucleic acid content, these should be treated as hazardous waste. The poor solubility of lipids in water makes aqueous disposal challenging.[9] Collect in a sealed, leak-proof container for hazardous waste pickup. |
General Disposal Guidelines:
-
Segregate lipid-containing waste from other waste streams.[10]
-
All waste containers must be clearly labeled with their contents.[8]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Logical Flow for L-319 Waste Disposal:
Caption: Decision process for the disposal of L-319 related waste.
References
- 1. medkoo.com [medkoo.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
